Product packaging for (S,R,S)-AHPC-Me(Cat. No.:CAS No. 1948273-02-6)

(S,R,S)-AHPC-Me

Cat. No.: B3028358
CAS No.: 1948273-02-6
M. Wt: 444.6 g/mol
InChI Key: JOSFQWNOUSNZBP-UUZHKXTQSA-N
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Description

E3 Ligase Ligand 1A, also known as (S,R,S)-AHPC-Me or VHL Ligand 2, is a potent, small-molecule ligand designed for the specific recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase . With a molecular formula of C 23 H 32 N 4 O 3 S and a molecular weight of 444.6 Da, this compound serves as a critical building block in the rapidly advancing field of targeted protein degradation, particularly for the construction of Proteolysis-Targeting Chimeras (PROTACs) . Its primary research value lies in its ability to be conjugated to a target protein-binding warhead via a linker, thereby creating bifunctional PROTAC molecules that can hijack the cell's natural ubiquitin-proteasome system . A prominent application of E3 Ligase Ligand 1A is its use in the synthesis of ARV-771, a potent BET degrader that has demonstrated robust efficacy in models of castration-resistant prostate cancer . This highlights the ligand's significant potential in oncological research and drug discovery. The ligand itself is derived from structure-based drug design efforts that optimized the hydroxyproline core fragment for high-affinity binding to the VHL protein, a key component of the CUL2-RBX1-ElonginB-ElonginC-VHL (CRL2 VHL ) E3 ligase complex . This product is intended for research purposes only and is not approved for use in humans or animals. Strictly for laboratory research use by trained professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N4O3S B3028358 (S,R,S)-AHPC-Me CAS No. 1948273-02-6

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17+,18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSFQWNOUSNZBP-UUZHKXTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114797
Record name L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948273-02-6
Record name L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948273-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of (S,R,S)-AHPC-Me in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component in many successful PROTACs is the E3 ligase ligand, which serves to recruit a specific E3 ubiquitin ligase to the target protein. This guide provides an in-depth technical overview of the role of (S,R,S)-AHPC-Me, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the field of targeted protein degradation.

This compound, also known as VHL ligand 2, is a derivative of the well-characterized VHL ligand VH032.[1][2] Its stereospecific configuration allows for potent and selective binding to the VHL protein, making it a valuable building block for the synthesis of highly effective PROTACs.[3][4] One of the most notable examples is the BET degrader ARV-771, which incorporates a derivative of this compound and has demonstrated potent degradation of BET proteins in preclinical models of castration-resistant prostate cancer (CRPC).[5][6] This guide will delve into the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with the use of this compound in TPD.

Mechanism of Action: Hijacking the VHL E3 Ligase Complex

The central role of this compound in targeted protein degradation is to serve as the VHL-binding moiety within a PROTAC molecule. The PROTAC, through its other functional end, binds to the protein of interest (POI). This simultaneous binding event brings the VHL E3 ligase complex and the POI into close proximity, forming a ternary complex.[7] This induced proximity is the key event that triggers the ubiquitination cascade.

The VHL E3 ligase complex is a multi-subunit assembly comprising the VHL protein, Elongin B, Elongin C, Cullin 2, and the RING-box protein 1 (Rbx1).[8] In this complex, VHL acts as the substrate recognition subunit. By binding to this compound, the entire VHL complex is recruited to the POI. The Rbx1 subunit of the complex then recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin. This facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI. The process is repeated, leading to the formation of a polyubiquitin chain on the target protein. This polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides. The PROTAC molecule, having catalyzed this process, is then released and can engage another POI and E3 ligase, acting in a catalytic manner.[7]

Data Presentation: Quantitative Analysis of PROTACs Utilizing this compound Derivatives

The efficacy of a PROTAC is quantitatively assessed by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). Below is a summary of the degradation data for ARV-771, a PROTAC synthesized using a derivative of this compound, targeting BET proteins.

PROTACTargetCell LineDC50DmaxReference(s)
ARV-771BRD2/3/422Rv1 (CRPC)< 5 nM>95%[9][10]
ARV-771BRD2/3/4VCaP (CRPC)< 5 nM>95%[9][10]
ARV-771BRD2/3/4LnCaP95 (CRPC)< 5 nM>95%[9]
ARV-771BET ProteinsCRPC cells< 1 nMNot Reported[3][4][5][6][11]

Experimental Protocols

The characterization of PROTACs containing this compound involves a series of in vitro and cell-based assays to confirm their mechanism of action and quantify their efficacy. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for VHL Binding

This assay is used to determine the binding affinity of the VHL ligand or the full PROTAC to the VHL protein.

Materials:

  • Purified recombinant VHL protein complex (VHL/ElonginB/ElonginC)

  • Fluorescently labeled tracer ligand that binds to VHL

  • This compound or PROTAC of interest

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Prepare a serial dilution of the this compound or PROTAC in the assay buffer.

  • In a 384-well plate, add the serially diluted compound.

  • Add a fixed concentration of the fluorescently labeled tracer ligand to each well.

  • Add a fixed concentration of the VHL protein complex to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization on a plate reader.

  • The data is analyzed to determine the IC50 value, which can be converted to a binding affinity constant (Ki).

Western Blotting for Protein Degradation

This is the most common method to visualize and quantify the degradation of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC containing this compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blot transfer system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary antibody against the target protein and the loading control.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 and Dmax.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to demonstrate the PROTAC-dependent formation of the ternary complex (Target Protein - PROTAC - VHL).

Materials:

  • Cell line expressing the target protein

  • PROTAC containing this compound

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against the target protein or VHL for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Protocol:

  • Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target).

  • Lyse the cells with a non-denaturing lysis buffer.

  • Incubate the cell lysate with an antibody against the target protein or VHL.

  • Add protein A/G beads to pull down the antibody-protein complex.

  • Wash the beads to remove non-specific binding partners.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western blotting, probing for the target protein and components of the VHL complex (e.g., VHL). The presence of both the target protein and VHL in the pulldown demonstrates the formation of the ternary complex.

Cell Viability Assay

This assay assesses the cytotoxic effect of the PROTAC on the cells.

Materials:

  • Cell line of interest

  • PROTAC containing this compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well clear or white-walled microplates

  • Plate reader (luminometer or spectrophotometer)

Protocol:

  • Seed cells in a 96-well plate.

  • Treat the cells with a serial dilution of the PROTAC.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) on a plate reader.

  • The data is analyzed to determine the IC50 for cell growth inhibition.

Signaling Pathways and Experimental Workflows

The successful development and application of PROTACs based on this compound rely on a thorough understanding of the underlying biological pathways and a systematic experimental approach.

VHL-Mediated Ubiquitination Pathway

The following diagram illustrates the key steps in the targeted protein degradation process initiated by a PROTAC containing this compound.

VHL_Pathway cluster_ub_activation Ubiquitin Activation cluster_vhl_complex VHL E3 Ligase Complex cluster_ternary_complex Ternary Complex Formation cluster_degradation Ubiquitination & Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi PolyUb_POI Poly-ubiquitinated POI E2->PolyUb_POI Poly-ubiquitination Ub Ub Ub->E1 ATP ATP ATP->E1 VHL VHL ElonginC Elongin C VHL->ElonginC PROTAC PROTAC (this compound) VHL->PROTAC Binds to This compound ElonginB Elongin B ElonginB->ElonginC Cullin2 CUL2 ElonginC->Cullin2 Rbx1 Rbx1 Cullin2->Rbx1 Rbx1->E2 Recruitment POI Target Protein (POI) POI->PROTAC Binds to Warhead Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: VHL-mediated targeted protein degradation pathway.

Experimental Workflow for PROTAC Characterization

The development of a PROTAC is a multi-step process that involves design, synthesis, and rigorous biological evaluation. The following diagram outlines a typical workflow for characterizing a PROTAC containing this compound.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell In-Cellulo Evaluation cluster_invivo In Vivo Evaluation design PROTAC Design (POI Ligand, Linker, this compound) synthesis Chemical Synthesis design->synthesis binding Binding Affinity Assays (e.g., FP for VHL binding) synthesis->binding ternary Ternary Complex Formation (e.g., Co-IP) binding->ternary degradation Protein Degradation (Western Blot, DC50, Dmax) ternary->degradation viability Cell Viability/Cytotoxicity (IC50) degradation->viability downstream Downstream Pathway Analysis viability->downstream pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) downstream->pkpd efficacy In Vivo Efficacy Studies (e.g., Xenograft models) pkpd->efficacy

References

An In-depth Technical Guide to the (S,R,S)-AHPC-Me Core Structure for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the (S,R,S)-AHPC-Me core, a pivotal component in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the structure, synthesis, and application of this compound as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Core Structure and Physicochemical Properties

This compound, with the IUPAC name (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, is a synthetic molecule designed to engage the VHL E3 ligase. Its stereochemistry is crucial for its biological activity.

PropertyValue
Molecular Formula C23H32N4O3S[1]
Molecular Weight 444.59 g/mol [1]
CAS Number 1948273-02-6[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[2]

Mechanism of Action in Targeted Protein Degradation

This compound functions as the VHL-recruiting moiety within a PROTAC. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The this compound core binds to the VHL E3 ligase, while another ligand on the PROTAC binds to the protein of interest. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][3]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein->Ternary_Complex PROTAC PROTAC (this compound Ligand) PROTAC->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

PROTAC Mechanism of Action.

Quantitative Data and Biological Activity

The binding affinity of the VHL ligand is a critical determinant of PROTAC efficacy. While direct binding data for this compound is not extensively published, it is a derivative of the well-characterized VHL ligand VH032, which has a dissociation constant (Kd) of 185 nM for the VHL E3 ligase. This indicates a strong interaction.

The utility of the this compound core is exemplified in the potent BET degrader, ARV-771. ARV-771 incorporates a derivative of this compound to recruit VHL, leading to the degradation of BET family proteins (BRD2, BRD3, and BRD4).

CompoundTargetAssayResultReference
VH032VHL E3 LigaseIsothermal Titration Calorimetry (ITC)Kd = 185 nMN/A
ARV-771BET ProteinsCellular Degradation (DC50)<1 nM in 22Rv1 cellsRaina et al., 2016[3]
ARV-771BRD2 (BD1)Binding Affinity (Kd)34 nMN/A
ARV-771BRD2 (BD2)Binding Affinity (Kd)4.7 nMN/A
ARV-771BRD3 (BD1)Binding Affinity (Kd)8.3 nMN/A
ARV-771BRD3 (BD2)Binding Affinity (Kd)7.6 nMN/A
ARV-771BRD4 (BD1)Binding Affinity (Kd)9.6 nMN/A
ARV-771BRD4 (BD2)Binding Affinity (Kd)7.6 nMN/A
ARV-77122Rv1 cellsCell Viability (IC50)13 nMRaina et al., 2016[3]
ARV-771VCaP cellsCell Viability (IC50)4.6 nMRaina et al., 2016[3]

Experimental Protocols

Synthesis of this compound Core (based on VH032 synthesis)

The synthesis of this compound is a multi-step process. A representative protocol for a key intermediate, "VH032 amine," which can be readily converted to this compound, is outlined below.

Synthesis_Workflow Start Starting Materials: - Leucine derivative (A) - Proline derivative (B) - Benzylamine derivative (C) - Thiazole derivative (D) Step1 Step 1: Coupling of B and C Start->Step1 Step2 Step 2: Coupling with D Step1->Step2 Step3 Step 3: Amide coupling with A Step2->Step3 Step4 Step 4: Deprotection Step3->Step4 Product Final Product: This compound Step4->Product

General Synthetic Workflow.

Detailed Protocol for a Key Intermediate (VH032 Amine Hydrochloride):

  • Step 1: To a solution of the Boc-protected proline derivative in DCM, add HCl in dioxane dropwise at room temperature.

  • Step 2: After stirring overnight, concentrate the reaction mixture.

  • Step 3: Add water and wash with DCM.

  • Step 4: The aqueous layer is then basified and extracted to yield the free amine, which is then coupled with the thiazole-containing benzylamine derivative.

  • Step 5: Subsequent coupling with the Boc-protected leucine derivative and a final deprotection step yields the desired product.

Note: This is a generalized description. For detailed reaction conditions, reagent quantities, and purification methods, please refer to the primary literature on VH032 synthesis.

VHL Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.

  • Reagents and Materials:

    • 6His-tagged VHL protein complex

    • VHL-Red Ligand (fluorescent tracer)

    • Anti-6His Europium Cryptate-labeled antibody (donor fluorophore)

    • Assay buffer

    • 384-well low-volume white plate

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Dispense the compound dilutions into the assay plate.

    • Add the 6His-tagged VHL protein complex to each well.

    • Add a pre-mixed solution of the VHL-Red Ligand and the anti-6His Europium Cryptate-labeled antibody.

    • Incubate at room temperature for 1-2 hours.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio and plot against the compound concentration to determine the IC50 value.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the Target Protein-PROTAC-VHL ternary complex in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein of interest.

    • Treat cells with the PROTAC containing the this compound core for a specified time. A proteasome inhibitor (e.g., MG132) can be added to prevent degradation of the target protein and stabilize the ternary complex.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in a non-denaturing lysis buffer.

    • Incubate the cell lysate with an antibody against the VHL protein, coupled to magnetic beads.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and VHL to detect their presence in the immunoprecipitated complex.

Signaling Pathways

The primary signaling pathway involving this compound is the ubiquitin-proteasome pathway, which it hijacks to induce the degradation of specific target proteins. The downstream consequences of this degradation depend on the function of the targeted protein. For example, when used in a BET degrader like ARV-771, the degradation of BRD4 impacts transcriptional regulation, leading to the downregulation of oncogenes like c-MYC and ultimately inducing apoptosis in cancer cells.

Downstream_Signaling ARV771 ARV-771 (contains this compound core) BRD4_Degradation BRD4 Degradation ARV771->BRD4_Degradation cMYC_Downregulation c-MYC Downregulation BRD4_Degradation->cMYC_Downregulation Apoptosis Apoptosis cMYC_Downregulation->Apoptosis

References

The Genesis of a PROTAC Building Block: A Technical History of (S,R,S)-AHPC-Me

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-Me , formally known as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, has emerged as a crucial chemical entity in the field of targeted protein degradation.[1][2][3] This von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), most notably ARV-771, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins.[4][5] Its development represents a significant advancement in the rational design of molecules capable of hijacking the cellular ubiquitin-proteasome system to eliminate disease-causing proteins. This technical guide delineates the discovery and development history of this compound, presenting key quantitative data, experimental methodologies, and the signaling pathways it influences.

From Hypoxia to Targeted Degradation: The Discovery Trajectory

The story of this compound is intrinsically linked to the broader effort to develop small molecule ligands for the VHL E3 ligase. The initial breakthrough came from mimicking the natural interaction between VHL and the hydroxylated proline (Hyp) residue within the hypoxia-inducible factor-1α (HIF-1α).[6][7] Seminal work by the laboratories of Alessio Ciulli and Craig Crews laid the foundation by developing first-generation VHL inhibitors based on the (2S,4R)-4-hydroxyproline scaffold.[8]

Through structure-guided design, these early ligands were optimized, leading to the development of potent VHL binders such as VH032.[9] this compound is a derivative of this lineage, featuring modifications to enhance its properties as a building block for PROTACs. Specifically, the inclusion of a methyl group on the benzylic amine was found to improve affinity for VHL.[8] This strategic modification, coupled with a synthetically accessible handle for linker attachment, positioned this compound as a valuable component for PROTAC synthesis. The development of ARV-771 by Arvinas further solidified the importance of this VHL ligand, demonstrating its utility in creating highly potent and efficacious protein degraders for therapeutic applications.[10][11]

Quantitative Profile of this compound and its PROTAC Conjugate ARV-771

The efficacy of this compound is best understood through the quantitative analysis of its binding to VHL and the degradation capabilities of the resulting PROTACs. The following tables summarize key quantitative data for this compound and ARV-771.

Compound Target Binding Affinity (Kd) Assay Method
ARV-771BRD2(1)34 nMNot Specified
ARV-771BRD2(2)4.7 nMNot Specified
ARV-771BRD3(1)8.3 nMNot Specified
ARV-771BRD3(2)7.6 nMNot Specified
ARV-771BRD4(1)9.6 nMNot Specified
ARV-771BRD4(2)7.6 nMNot Specified

Table 1: Binding Affinities of ARV-771 for BET Bromodomains.[12]

Compound Target Protein Cell Line Degradation (DC50) Assay Method
ARV-771BRD2/3/422Rv1 (Prostate Cancer)< 5 nMWestern Blot
ARV-771BRD2/3/4VCaP (Prostate Cancer)< 5 nMWestern Blot
ARV-771BRD2/3/4LnCaP95 (Prostate Cancer)< 5 nMWestern Blot
ARV-771BET ProteinsCastration-Resistant Prostate Cancer (CRPC)< 1 nMNot Specified

Table 2: In-cell Degradation Potency of ARV-771.[10][13][14]

Compound Effect Cell Line Potency (IC50) Assay Method
ARV-771c-MYC Depletion22Rv1< 1 nMELISA
ARV-771Anti-proliferation22Rv1, VCaP, LnCaP9510- to 500-fold more potent than BET inhibitorsCell Viability Assay

Table 3: Functional Cellular Activity of ARV-771.[10][13]

Core Experimental Methodologies

The characterization of this compound and its PROTAC derivatives relies on a suite of biochemical and cellular assays. Below are detailed protocols for key experiments.

Western Blotting for BRD4 Degradation

This protocol is used to quantify the reduction of a target protein within cells after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed prostate cancer cells (e.g., 22Rv1) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of ARV-771 for a specified duration (e.g., 16 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50.[15]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is designed to demonstrate the formation of the VHL-(S,R,S)-AHPC-Me-Target Protein ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells expressing the target protein with the PROTAC for a specified time.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein (e.g., BRD4) or a tag on the protein.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complex.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against VHL, the target protein, and other components of the E3 ligase complex. The presence of VHL in the immunoprecipitate of the target protein indicates the formation of the ternary complex.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with this compound-based PROTACs.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC This compound-based PROTAC (e.g., ARV-771) VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein (e.g., BRD4) PROTAC->Target Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary VHL->Ternary Target->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome Proteasome PolyUb->Proteasome Recognition Downstream Downstream Cellular Effects (e.g., Apoptosis) PolyUb->Downstream Leads to Degradation Degraded Peptides Proteasome->Degradation Degradation Western_Blot_Workflow A 1. Cell Culture & Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry & DC50 Calculation) G->H

References

The VHL-Recruiting PROTAC Modality: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A significant and widely exploited class of PROTACs leverages the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of the core principles of VHL-recruiting PROTACs, encompassing their mechanism of action, key quantitative parameters, detailed experimental protocols for their characterization, and visual representations of the underlying biological and experimental workflows.

The Core Principle: Hijacking the VHL E3 Ligase

VHL-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that specifically binds to the target protein of interest (POI), a ligand that recruits the VHL E3 ligase, and a flexible linker that connects these two moieties. The fundamental principle of their action is to induce proximity between the POI and the VHL E3 ligase, thereby hijacking the cellular machinery for protein degradation.

The process unfolds in a series of orchestrated steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a transient ternary complex (POI-PROTAC-VHL). The stability and conformation of this complex are critical for the subsequent steps and are influenced by the binding affinities of the individual ligands and the nature of the linker.

  • Ubiquitination: Once in proximity, the VHL E3 ligase, in conjunction with an E1 activating enzyme and an E2 conjugating enzyme, catalyzes the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having facilitated this process, is then released and can catalytically induce the degradation of multiple POI molecules.

This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors, as substoichiometric amounts of the degrader can lead to a profound and sustained reduction in the target protein levels.[1]

Visualizing the PROTAC Mechanism and Workflows

To better illustrate the principles and processes described, the following diagrams were generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex PROTAC->POI_PROTAC_VHL POI Target Protein (POI) POI->POI_PROTAC_VHL VHL VHL E3 Ligase VHL->POI_PROTAC_VHL POI_PROTAC_VHL->PROTAC Release & Reuse PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_VHL->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->POI_PROTAC_VHL transfer E1_E2 E1/E2 Enzymes E1_E2->Ub activates & conjugates Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Seeding & Treatment (Varying PROTAC concentrations and time points) B 2. Cell Lysis (Protein extraction) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE (Protein separation by size) C->D E 5. Protein Transfer (to PVDF or nitrocellulose membrane) D->E F 6. Immunoblotting (Primary & secondary antibody incubation) E->F G 7. Detection (Chemiluminescence imaging) F->G H 8. Data Analysis (Densitometry to determine DC50 and Dmax) G->H Biophysical_Assay_Logic cluster_assays Biophysical and Biochemical Assay Logic cluster_binding Binding Affinity cluster_degradation Degradation Efficacy Start PROTAC Characterization HTRF HTRF (IC50 to VHL) Start->HTRF SPR SPR (Binary & Ternary Kd, kon, koff) Start->SPR ITC ITC (Binary & Ternary Kd, ΔH, ΔS) Start->ITC WesternBlot Western Blot (DC50, Dmax) Start->WesternBlot

References

The von Hippel-Lindau E3 Ligase: A Master Regulator of Cellular Oxygen Sensing and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) protein is a critical tumor suppressor and the substrate recognition component of a multi-subunit E3 ubiquitin ligase complex.[1] Its primary and most well-characterized function is to orchestrate the cellular response to changes in oxygen availability by targeting the alpha subunits of Hypoxia-Inducible Factors (HIFs) for proteasomal degradation.[2][3] Dysregulation of the VHL E3 ligase pathway is a hallmark of VHL disease, a hereditary cancer syndrome, and is also implicated in the pathogenesis of sporadic clear cell renal cell carcinoma (ccRCC) and other malignancies.[4] This technical guide provides a comprehensive overview of the biological functions of the VHL E3 ligase, with a focus on its molecular mechanisms, key substrates, and the experimental methodologies used to investigate its activity.

The VHL E3 Ligase Complex: Structure and Function

The VHL E3 ligase is a multi-protein complex that includes the VHL protein (pVHL) as the substrate recognition subunit, Elongin B, Elongin C, Cullin-2 (CUL2), and RING-box protein 1 (RBX1).[5][6] This complex is structurally analogous to the Skp1-Cdc53/CUL1-F-box protein (SCF) E3 ligase family.[5] pVHL itself is composed of two major domains: a β-domain that is responsible for substrate binding and an α-domain that interacts with Elongin C.[1] The assembly of this complex is crucial for its ubiquitin ligase activity, which catalyzes the covalent attachment of ubiquitin molecules to target proteins, marking them for degradation by the 26S proteasome.[5]

Core Function: Regulation of Hypoxia-Inducible Factors

The canonical and most critical function of the VHL E3 ligase is the regulation of HIF-α subunits (primarily HIF-1α and HIF-2α).[2][3] This process is exquisitely sensitive to intracellular oxygen levels.

Normoxia: In the presence of sufficient oxygen, prolyl hydroxylase domain (PHD) enzymes utilize O2 as a substrate to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α.[7] This post-translational modification creates a high-affinity binding site for the β-domain of pVHL.[3] The VHL E3 ligase complex then polyubiquitinates HIF-α, leading to its rapid degradation by the proteasome.[2]

Hypoxia: Under low oxygen conditions, the PHD enzymes are inactive due to the lack of their oxygen substrate.[7] Consequently, HIF-α is not hydroxylated and is not recognized by pVHL.[4] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, heterodimerizes with the constitutively expressed HIF-1β (also known as ARNT), and activates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, cell survival, and erythropoiesis.[4][8]

Quantitative Analysis of VHL-HIF Interaction

The interaction between pVHL and hydroxylated HIF-α is characterized by a dramatic increase in binding affinity compared to the non-hydroxylated form. This difference in affinity is fundamental to the oxygen-sensing mechanism.

Interacting ProteinsMethodConditionDissociation Constant (Kd)Reference
pVHL complex & Hydroxylated HIF-1α peptideSurface Plasmon ResonanceIn vitro~30 nM - 1 µM[9]
pVHL complex & Non-hydroxylated HIF-1α peptideSurface Plasmon ResonanceIn vitro~30 µM - 100 µM[9]
VHL Ligand (VH032) & pVHLIsothermal Titration CalorimetryIn vitro130 nM[10]
VHL Ligand (VH298) & pVHLIsothermal Titration CalorimetryIn vitro98 nM[10]

HIF-Independent Functions of VHL

While the regulation of HIF is central to its tumor suppressor function, emerging evidence indicates that pVHL has several HIF-independent roles. These functions are diverse and contribute to the maintenance of cellular homeostasis and the prevention of tumorigenesis.

  • Extracellular Matrix (ECM) Assembly: pVHL has been shown to be involved in the proper assembly and deposition of the ECM, a function that appears to be independent of its E3 ligase activity towards HIF.[11][12]

  • Microtubule Stability: pVHL can associate with and stabilize microtubules, a function that is lost in certain VHL mutations. This role is independent of HIF regulation.[4]

  • Primary Cilium Maintenance: pVHL plays a role in the maintenance of the primary cilium, a cellular organelle involved in sensing extracellular signals.[4]

  • Regulation of Other Substrates: The VHL E3 ligase has been shown to target other proteins for degradation in a HIF-independent manner, including components of the RNA polymerase II complex.[13]

  • Control of Cell Cycle Exit: pVHL is required for cells to exit the cell cycle upon serum withdrawal, suggesting a role in regulating cell proliferation.[5]

Experimental Protocols

In Vitro Ubiquitination Assay for VHL-mediated HIF-1α Ubiquitination

This assay reconstitutes the ubiquitination cascade in vitro to directly assess the E3 ligase activity of the VHL complex towards its substrate, HIF-1α.

Materials:

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

  • Recombinant human ubiquitin

  • Recombinant VHL complex (pVHL, Elongin B, Elongin C, CUL2, RBX1)

  • Recombinant HIF-1α fragment containing the ODD (e.g., residues 403-603)

  • Prolyl hydroxylase (e.g., PHD2/EGLN1) and its co-factors (Fe(II), 2-oxoglutarate, ascorbate) for in vitro hydroxylation of HIF-1α

  • ATP solution (100 mM)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE loading buffer

  • Anti-HIF-1α antibody

  • Anti-ubiquitin antibody

Procedure:

  • In Vitro Hydroxylation of HIF-1α (Optional but recommended for optimal results):

    • Incubate the recombinant HIF-1α fragment with PHD2 and its co-factors in a suitable reaction buffer for 1-2 hours at 37°C.

    • Terminate the reaction by adding EDTA to chelate the iron.

  • Ubiquitination Reaction Setup:

    • In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer:

      • E1 enzyme (e.g., 100 nM)

      • E2 enzyme (e.g., 500 nM)

      • Ubiquitin (e.g., 10 µM)

      • Hydroxylated HIF-1α substrate (e.g., 200 nM)

      • VHL E3 ligase complex (e.g., 50-200 nM)

    • Initiate the reaction by adding ATP to a final concentration of 5 mM.

    • Incubate the reaction mixture at 37°C for 30-90 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot analysis using an anti-HIF-1α antibody to detect the appearance of higher molecular weight, polyubiquitinated forms of HIF-1α. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

Co-Immunoprecipitation (Co-IP) of VHL and HIF-1α

This method is used to detect the in vivo interaction between VHL and HIF-1α in cultured cells.

Materials:

  • Cultured cells (e.g., HEK293T)

  • Expression vectors for tagged VHL (e.g., HA-VHL) and tagged HIF-1α (e.g., FLAG-HIF-1α)

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Anti-HA antibody (for immunoprecipitation)

  • Anti-FLAG antibody (for Western blotting)

  • Protein A/G agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

Procedure:

  • Cell Culture and Transfection:

    • Co-transfect the cells with the expression vectors for HA-VHL and FLAG-HIF-1α.

    • Allow the cells to express the proteins for 24-48 hours.

    • To stabilize HIF-1α, treat the cells with a hypoxia mimetic (e.g., DMOG or CoCl2) or place them in a hypoxic chamber for 4-6 hours before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the clarified cell lysate with an anti-HA antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.

    • Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE loading buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-FLAG antibody to detect the co-immunoprecipitated HIF-1α.

    • A Western blot for HA can be performed to confirm the successful immunoprecipitation of VHL.

Mass Spectrometry-based Proteomics for VHL Interactome Analysis

This approach allows for the unbiased identification of proteins that interact with VHL in a cellular context.

Materials:

  • Cell line expressing tagged VHL (e.g., FLAG-VHL)

  • Cell lysis buffer for mass spectrometry (e.g., a buffer with a non-ionic detergent like NP-40)

  • Anti-FLAG affinity resin (e.g., anti-FLAG M2 agarose)

  • Wash buffers of increasing stringency

  • Elution buffer (e.g., 3xFLAG peptide solution)

  • Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Lysis:

    • Grow a large-scale culture of the cells expressing FLAG-VHL and a control cell line (e.g., expressing an empty vector).

    • Lyse the cells and clarify the lysate as described for Co-IP.

  • Affinity Purification:

    • Incubate the clarified lysates with anti-FLAG affinity resin.

    • Wash the resin extensively with wash buffers to remove non-specific binders.

  • Elution:

    • Elute the VHL-containing protein complexes from the resin using a solution of 3xFLAG peptide.

  • Sample Preparation for Mass Spectrometry:

    • Reduce and alkylate the eluted proteins.

    • Digest the proteins into peptides using trypsin.

    • Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, SEQUEST) to identify the proteins from the MS/MS spectra.

    • Compare the proteins identified in the FLAG-VHL pulldown to the control pulldown to identify specific VHL interactors.

Signaling Pathways and Experimental Workflows

VHL_HIF_Signaling_Pathway cluster_nucleus Normoxia Normoxia (High O2) PHDs PHD Enzymes Normoxia->PHDs Activates Hypoxia Hypoxia (Low O2) Hypoxia->PHDs Inhibits HIF_alpha_stable Stable HIF-α Hypoxia->HIF_alpha_stable Stabilizes HIF_alpha HIF-α PHDs->HIF_alpha Hydroxylates Proline Residues HIF_alpha_OH Hydroxylated HIF-α VHL_complex VHL E3 Ligase Complex (VHL, Elongins B/C, CUL2, RBX1) HIF_alpha_OH->VHL_complex Binds Proteasome 26S Proteasome HIF_alpha_OH->Proteasome VHL_complex->HIF_alpha_OH Polyubiquitinates Degradation Degradation Proteasome->Degradation HIF_complex HIF-α/HIF-1β Complex HIF_alpha_stable->HIF_complex Nucleus Nucleus HIF_alpha_stable->Nucleus HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex HIF_beta->Nucleus HRE Hypoxia Response Elements (HREs) HIF_complex->HRE Binds to Gene_expression Target Gene Expression (e.g., VEGF, EPO, GLUT1) HRE->Gene_expression Activates Transcription

Caption: The VHL-HIF oxygen sensing pathway.

Proteomics_Workflow start Start: Cell Culture (e.g., FLAG-VHL expressing cells and control) lysis Cell Lysis start->lysis ip Immunoprecipitation (Anti-FLAG affinity resin) lysis->ip wash Washing Steps ip->wash elution Elution (3xFLAG peptide) wash->elution digestion In-solution Tryptic Digestion elution->digestion ms LC-MS/MS Analysis digestion->ms data_analysis Data Analysis (Database search, protein identification, and quantitative comparison) ms->data_analysis end Output: List of VHL-interacting proteins data_analysis->end

Caption: Experimental workflow for identifying VHL-interacting proteins.

Conclusion

The von Hippel-Lindau E3 ligase is a multifaceted protein complex with a central role in cellular oxygen sensing and tumor suppression. Its intricate regulation of HIF-α stability is a paradigm of how cells adapt to their microenvironment. Furthermore, the expanding repertoire of HIF-independent functions highlights the broader significance of pVHL in maintaining cellular homeostasis. A thorough understanding of the VHL E3 ligase's biological functions, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies targeting VHL-related diseases, including cancer. The ongoing research in this field continues to unveil new substrates and regulatory mechanisms, promising further insights into the complex biology of this essential tumor suppressor.

References

introduction to small molecule degraders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Small Molecule Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, fundamentally altering the landscape of drug discovery.[1] Unlike traditional small-molecule inhibitors that rely on occupancy to block a protein's function, TPD utilizes the cell's endogenous protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] This approach offers the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve a more profound and durable biological effect.[3][4] This guide provides a comprehensive technical overview of the core principles of TPD, focusing on the two predominant classes of small molecule degraders: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will explore the underlying biology, mechanisms of action, key experimental protocols, and critical data parameters for the successful development of these innovative therapeutics.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

Small molecule degraders function by hijacking the Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[5][6] The UPS is essential for maintaining protein homeostasis by removing misfolded, damaged, or obsolete proteins.[7] This process is orchestrated by a three-enzyme enzymatic cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates the small regulatory protein, ubiquitin, in an ATP-dependent reaction.[5][7]

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[5]

  • E3 Ubiquitin Ligase: The substrate recognition component of the system. It binds to a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[5][6] There are over 600 E3 ligases in humans, providing a vast repertoire for potential recruitment.[8]

The sequential addition of ubiquitin molecules creates a polyubiquitin chain, most commonly linked via lysine 48 (K48), which acts as a recognition signal for the 26S proteasome.[2][7] The proteasome is a large, multi-catalytic protease complex that unfolds, deubiquitinates, and degrades the tagged protein into small peptides.[5][7]

Mechanisms of Action: PROTACs and Molecular Glues

Small molecule degraders induce the proximity of a target Protein of Interest (POI) and an E3 ligase, leading to the ubiquitination and degradation of the POI.[9] This is primarily achieved through two distinct molecular architectures.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand that binds the POI, a ligand that recruits an E3 ligase (often referred to as the "warhead" and "E3 ligand," respectively), and a chemical linker that connects the two.[4][6] The key to a PROTAC's function is its ability to simultaneously bind both the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[6][10] Within this complex, the E3 ligase ubiquitinates the POI, marking it for proteasomal degradation.[11] The PROTAC itself is not degraded and can dissociate after ubiquitination, acting catalytically to degrade multiple copies of the target protein.[3][11]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC release & recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI degradation Molecular_Glue_Mechanism cluster_0 Induced Protein-Protein Interaction cluster_1 Ubiquitination & Degradation Glue Molecular Glue E3 E3 Ligase (e.g., CRBN) Glue->E3 E3_Glue Glue-E3 Complex E3->E3_Glue POI Neosubstrate (POI) Ternary_Complex POI-Glue-E3 Ternary Complex E3_Glue->POI recruits PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI degradation Experimental_Workflow cluster_design Design & Synthesis cluster_biochem Biochemical & Biophysical Validation cluster_cellular Cellular & In Vivo Characterization Target_ID 1. Target & E3 Ligase Selection Ligand_Screen 2. Ligand Identification (POI & E3) Target_ID->Ligand_Screen Synthesis 3. Degrader Synthesis Ligand_Screen->Synthesis Binary 4. Binary Binding Assays (SPR, ITC) Synthesis->Binary Ternary 5. Ternary Complex Formation (TR-FRET) Binary->Ternary Ternary->Synthesis Optimization Loop Ub_Assay 6. In Vitro Ubiquitination Assay Ternary->Ub_Assay Degradation 7. Cellular Degradation (Western Blot, Proteomics) Ub_Assay->Degradation Lead Compound MoA 8. Mechanism of Action Validation Degradation->MoA InVivo 9. In Vivo PK/PD & Efficacy Studies MoA->InVivo

References

(S,R,S)-AHPC-Me: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Von Hippel-Lindau (VHL) E3 Ligase Ligand (S,R,S)-AHPC-Me for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological pathways associated with this compound, a critical ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase used in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Identification

This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2] It functions as the VHL-recruiting moiety in several well-established PROTACs, including the BET bromodomain degrader ARV-771.[3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1948273-02-6[5]
Molecular Formula C23H32N4O3S[5]
Molecular Weight 444.59 g/mol [5]
IUPAC Name (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[5]
Synonyms VHL ligand 2, E3 ligase Ligand 1A[4]
InChI Key JOSFQWNOUSNZBP-UUZHKXTQSA-NN/A
SMILES CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)ON/A
Solubility Soluble in DMSON/A
Storage Store at -20°C for long-term stability.N/A

Signaling Pathway: VHL-Mediated Protein Degradation

This compound is instrumental in hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. When incorporated into a PROTAC, the this compound moiety binds to the VHL E3 ubiquitin ligase. The other end of the PROTAC binds to the protein of interest (POI), forming a ternary complex between the POI and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

VHL_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC This compound-Linker-POI_Ligand POI Protein of Interest (POI) (e.g., BRD4) PROTAC->POI Binds to POI VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) PROTAC->VHL_complex Binds to VHL Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL_complex->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination (Requires Ub-E2) E1 E1 Activating Enzyme + Ubiquitin + ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub_E2 Ubiquitin-E2 E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI Degradation

Caption: VHL-mediated ubiquitination and degradation pathway initiated by a PROTAC.

Experimental Protocols

Synthesis of this compound
Western Blotting for BRD4 Protein Degradation

This protocol outlines the procedure for assessing the degradation of a target protein, such as BRD4, following treatment with a PROTAC like ARV-771.

1. Cell Culture and Treatment:

  • Seed cells (e.g., a human cancer cell line expressing BRD4) in appropriate well plates and allow them to adhere.

  • Treat the cells with varying concentrations of the PROTAC (e.g., ARV-771) and a vehicle control (e.g., DMSO) for a predetermined time course.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Prepare protein samples by adding Laemmli buffer and boiling.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the corresponding loading control band to determine the relative protein levels.

Experimental Workflow

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of a PROTAC utilizing this compound.

PROTAC_Workflow cluster_Design Design & Synthesis cluster_Validation In Vitro Validation cluster_InVivo In Vivo Studies Select_Target Select Protein of Interest (POI) Select_Ligand Select POI Ligand Select_Target->Select_Ligand Select_Linker Select Linker Select_Ligand->Select_Linker Synthesize_PROTAC Synthesize PROTAC (this compound-Linker-POI Ligand) Select_Linker->Synthesize_PROTAC Cell_Treatment Treat Cells with PROTAC Synthesize_PROTAC->Cell_Treatment Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Treatment->Cell_Viability DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax IC50 Determine IC50 Cell_Viability->IC50 Animal_Model Select Animal Model IC50->Animal_Model PROTAC_Admin Administer PROTAC Animal_Model->PROTAC_Admin Tumor_Analysis Analyze Tumor Growth and Target Degradation PROTAC_Admin->Tumor_Analysis PK_PD Pharmacokinetics/ Pharmacodynamics PROTAC_Admin->PK_PD

Caption: General workflow for PROTAC development and evaluation.

References

Methodological & Application

Synthesis Protocol for (S,R,S)-AHPC-Me Based PROTACs: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-Me moiety as a von Hippel-Lindau (VHL) E3 ligase ligand. The protocols outlined below are based on established methodologies for the synthesis of well-characterized PROTACs, such as the BET degrader ARV-771.

Introduction to this compound in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide) is a potent and well-validated ligand for the VHL E3 ligase, making it a crucial building block in the development of effective PROTACs. Its optimized structure and binding affinity for VHL facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase), leading to efficient ubiquitination and subsequent degradation of the target protein.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The general mechanism of action for an this compound based PROTAC targeting a protein of interest (POI) is a catalytic cycle. The PROTAC first binds to both the POI and the VHL E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage another POI molecule.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC This compound based PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ternary->PROTAC Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative synthesis protocol for a PROTAC targeting the Bromodomain and Extra-Terminal (BET) family of proteins, analogous to the synthesis of ARV-771. The synthesis involves the coupling of a BET inhibitor ligand (functionalized with a linker) to the this compound VHL ligand.

General Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC follows a structured workflow, from the synthesis of precursors to the biological evaluation of the final compound.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Synth_POI_Linker Synthesis of POI Ligand-Linker Synth_VHL_PROTAC Coupling to this compound Synth_POI_Linker->Synth_VHL_PROTAC Purification Purification (HPLC) Synth_VHL_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_vitro_binding In vitro Binding Assays Characterization->In_vitro_binding Degradation_assay Western Blot for POI Degradation In_vitro_binding->Degradation_assay Cell_viability Cell Viability Assays Degradation_assay->Cell_viability In_vivo_studies In vivo Xenograft Studies Cell_viability->In_vivo_studies

Caption: General workflow for PROTAC synthesis and evaluation.

Materials and Reagents
  • This compound hydrochloride

  • POI-ligand-linker acid (e.g., a derivative of the BET inhibitor OTX015 with a linker terminating in a carboxylic acid)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Purification: Preparative HPLC (High-Performance Liquid Chromatography)

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance)

Synthesis of a BET-Targeting PROTAC (ARV-771 Analogue)

The following protocol is adapted from the synthesis of ARV-771.[1]

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere, dissolve the POI-ligand-linker acid (1.0 eq) and this compound hydrochloride (1.0 eq) in anhydrous DMF.

    • Add DIPEA (4.2 eq) to the solution to act as a base.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling Reaction:

    • To the cooled solution, add HATU (2.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 20-30 minutes.

    • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, partition the mixture between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate twice.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by preparative HPLC to yield the final PROTAC as a solid.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Data Presentation

The efficacy of this compound based PROTACs is determined by their ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (concentration at which 50% of the protein is degraded) and the IC50 (concentration at which 50% of a biological function is inhibited).

PROTACTarget ProteinCell LineDC50 (nM)IC50 (nM, c-MYC levels)Reference
ARV-771BRD2/3/422Rv1 (Prostate Cancer)< 5< 1[2]
ARV-771BRD2/3/4VCaP (Prostate Cancer)< 5N/A[2]
ARV-771BRD2/3/4LnCaP95 (Prostate Cancer)< 5N/A[2]

Biological Evaluation Protocols

Western Blot for Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells (e.g., 22Rv1 castration-resistant prostate cancer cells) in appropriate cell culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 16 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay
  • Cell Seeding:

    • Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) or MTT assay, according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The this compound VHL ligand is a cornerstone in the rational design of potent and selective PROTACs. The synthetic and evaluative protocols provided herein offer a comprehensive framework for researchers to develop novel protein degraders. Careful execution of these methods, coupled with rigorous characterization and biological testing, is essential for advancing this promising therapeutic modality.

References

Application Notes and Protocols for Utilizing (S,R,S)-AHPC-Me in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It serves as a crucial component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents that induce the degradation of specific target proteins. This document provides detailed application notes and experimental protocols for the use of this compound in cellular assays to support PROTAC development and related research in targeted protein degradation.

This compound is a key building block for constructing PROTACs that hijack the VHL E3 ligase to ubiquitinate and subsequently degrade a protein of interest (POI). A prime example of a PROTAC synthesized using this compound is ARV-771, a potent degrader of BET proteins.[1][2] Understanding the cellular activity of this compound is essential for designing and validating effective PROTAC molecules.

Mechanism of Action

PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of PROTACs utilizing this compound, the this compound moiety binds to the VHL E3 ligase. This binding event facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. The close proximity induced by the ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC This compound -Linker-POI Ligand POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Targeting VHL VHL E3 Ligase VHL->PROTAC Binds Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: Signaling pathway of this compound-based PROTACs.

Data Presentation

The following tables summarize key quantitative data for ARV-771, a PROTAC synthesized using this compound, in various prostate cancer cell lines. This data serves as a reference for the expected potency of PROTACs derived from this compound.

CompoundCell LineAssay TypeParameterValueReference
ARV-77122Rv1Cell ViabilityIC50Not explicitly stated, but significant antiproliferative effects observed[4]
ARV-771VCaPCell ViabilityIC50Not explicitly stated, but significant antiproliferative effects observed[4]
ARV-771Castration-Resistant Prostate Cancer (CRPC) cellsProtein DegradationDC50<1 nM[1][2]
ARV-77122Rv1ApoptosisCaspase ActivationSignificant increase after 24h treatment[4]
ARV-77122Rv1ApoptosisPARP CleavageObserved after 24h treatment[4]

Experimental Protocols

Assessment of Target Protein Degradation by Western Blot

This protocol describes how to evaluate the degradation of a target protein in cells treated with a PROTAC containing this compound.

start Start: Seed Cells treat Treat cells with PROTAC and controls start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab visualize Visualize bands and analyze data secondary_ab->visualize start Start: Transfect cells with NanoLuc®-VHL fusion construct add_tracer Add fluorescent VHL tracer to cells start->add_tracer add_competitor Add serial dilutions of This compound add_tracer->add_competitor incubate Incubate to reach equilibrium add_competitor->incubate measure_bret Measure NanoBRET™ signal incubate->measure_bret analyze Analyze data and determine IC50 measure_bret->analyze

References

Synthesis of ARV-771: A Detailed Protocol for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of ARV-771, a potent proteolysis-targeting chimera (PROTAC) for the degradation of bromodomain and extra-terminal (BET) proteins. This protocol specifically details the synthesis utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me.

ARV-771 is a bifunctional molecule that induces the degradation of BET proteins, including BRD2, BRD3, and BRD4, by hijacking the ubiquitin-proteasome system.[1] It achieves this by simultaneously binding to a BET protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2] This targeted degradation approach has shown significant promise in preclinical models of various cancers, including castration-resistant prostate cancer (CRPC).[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for ARV-771, demonstrating its potency in degrading BET proteins and inhibiting cancer cell proliferation.

ParameterCell LineValueReference
DC50 (BRD4 Degradation) 22Rv1 (CRPC)< 1 nM
VCaP (CRPC)< 5 nM[2]
LNCaP95 (CRPC)< 5 nM[2]
IC50 (Cell Viability) 22Rv1 (CRPC)~5 nM[4]
VCaP (CRPC)~10 nM[4]
LNCaP95 (CRPC)~10 nM[4]

Signaling Pathway and Mechanism of Action

ARV-771 operates through the PROTAC mechanism to induce the degradation of BET proteins. This targeted degradation leads to the downstream suppression of critical oncogenic signaling pathways. The diagram below illustrates the mechanism of action of ARV-771.

ARV771_Mechanism cluster_cell Cell ARV771 ARV-771 Ternary_Complex Ternary Complex (BET-ARV771-VHL) ARV771->Ternary_Complex Binds BET BET Protein (BRD2/3/4) BET->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Ubiquitination Ub Ubiquitin Ub->Ub_BET Proteasome Proteasome Ub_BET->Proteasome Recognition Degraded_BET Proteasome->Degraded_BET Degradation Downstream Suppression of Oncogenic Signaling (e.g., AR, c-MYC) Degraded_BET->Downstream Leads to Apoptosis Apoptosis Downstream->Apoptosis Induces

Caption: Mechanism of action of ARV-771.

Experimental Protocols

General Synthesis Workflow

The synthesis of ARV-771 involves a multi-step process that includes the preparation of the BET ligand, the linker, and the VHL ligand, followed by their sequential coupling. The general workflow is depicted below.

Synthesis_Workflow cluster_synthesis ARV-771 Synthesis A Synthesis of BET Ligand Precursor C Coupling of BET Ligand and Linker A->C B Synthesis of Linker Moiety B->C E Final Coupling Reaction C->E D This compound (VHL Ligand) D->E F Purification of ARV-771 E->F

Caption: General workflow for the synthesis of ARV-771.

Detailed Synthesis Protocol of ARV-771

The following protocol is a detailed method for the synthesis of ARV-771, adapted from published procedures.[4] This synthesis involves the coupling of a BET-ligand-linker intermediate with the this compound VHL ligand.

Materials:

  • This compound (or its synthetic precursors)

  • BET ligand precursor (e.g., derivative of JQ1)

  • Linker precursors (e.g., polyethylene glycol derivatives)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM, DMSO)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)

Procedure:

Step 1: Synthesis of the BET Ligand-Linker Intermediate

This step involves the synthesis of the BET-binding moiety and its conjugation to the linker. A common BET ligand used in PROTACs is a derivative of JQ1. The linker is typically a polyethylene glycol (PEG) chain of a specific length to ensure optimal ternary complex formation.

  • Synthesis of the BET Ligand: Synthesize the BET ligand with a reactive functional group (e.g., a carboxylic acid or an amine) for linker attachment. The synthesis of JQ1 and its derivatives is well-documented in the chemical literature.

  • Synthesis of the Linker: Synthesize the PEG-based linker with appropriate functional groups at each end for conjugation to the BET ligand and the VHL ligand. For example, a linker with a terminal amine and a terminal carboxylic acid.

  • Coupling of BET Ligand and Linker:

    • Dissolve the BET ligand (with a carboxylic acid) and the linker (with an amine) in an appropriate solvent such as DMF.

    • Add a coupling reagent (e.g., HATU or a combination of EDC and HOBt) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting BET ligand-linker intermediate by column chromatography or preparative HPLC.

Step 2: Coupling of the BET Ligand-Linker Intermediate with this compound

This is the final step to generate ARV-771.

  • Activation of the BET Ligand-Linker Intermediate: If the intermediate has a terminal carboxylic acid, activate it using a coupling reagent as described in Step 1.

  • Coupling Reaction:

    • Dissolve the activated BET ligand-linker intermediate and this compound (which has a free amine) in a suitable solvent like DMF.

    • Add a base such as DIPEA to facilitate the reaction.

    • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by LC-MS.

  • Purification of ARV-771:

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final ARV-771 compound.

    • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for each specific synthetic route. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Western Blot Protocol for BET Protein Degradation

This protocol is used to quantify the degradation of BET proteins in cells treated with ARV-771.

  • Cell Culture and Treatment: Plate cells (e.g., 22Rv1) and allow them to adhere overnight. Treat the cells with various concentrations of ARV-771 or vehicle (DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of ARV-771 on cell proliferation and viability.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ARV-771 or vehicle control for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement and Analysis: Measure the luminescence using a plate reader. Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-Me to a Target Binder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me is a potent and widely utilized E3 ubiquitin ligase ligand that specifically binds to the von Hippel-Lindau (VHL) protein.[1][2] This property makes it a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[3][4][5]

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (in this case, this compound for VHL), and a chemical linker that connects the two ligands.[3][4] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][6]

These application notes provide detailed techniques and protocols for the conjugation of this compound to a target binder, enabling researchers to generate novel PROTACs for therapeutic development and biological research.

Core Concepts and Signaling Pathway

The fundamental principle behind this compound-based PROTACs is the hijacking of the ubiquitin-proteasome system (UPS). The PROTAC acts as a molecular bridge, forming a ternary complex between the VHL E3 ligase and the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC This compound-Linker-Target_Binder Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 ATP AMP+PPi E2 E2 Conjugating Enzyme E2->Ub_E2 Ub_E2->Poly_Ub_Target Ubiquitination Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

General Workflow for PROTAC Synthesis and Evaluation

The development of a novel this compound-based PROTAC follows a structured workflow, from initial design and synthesis to comprehensive cellular evaluation.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Design 1. Design - Select Target Binder - Choose Linker Synthesis 2. Synthesis of This compound-Linker Design->Synthesis Conjugation 3. Conjugation to Target Binder Synthesis->Conjugation Purification 4. Purification (e.g., HPLC, SEC) Conjugation->Purification Characterization 5. Characterization (e.g., LC-MS, NMR) Purification->Characterization Cellular_Assay 6. Cellular Degradation Assay (Western Blot) Characterization->Cellular_Assay Data_Analysis 7. Data Analysis (DC50, Dmax) Cellular_Assay->Data_Analysis Optimization 8. Optimization (Iterative Redesign) Data_Analysis->Optimization Optimization->Design Refine

General workflow for PROTAC development.

Quantitative Data on this compound Based PROTACs

The choice of linker and target binder significantly impacts the efficacy of a PROTAC. The following table summarizes data for ARV-771, a well-characterized PROTAC that utilizes this compound to degrade BET bromodomain proteins, and other VHL-based PROTACs.[1][7]

PROTAC NameTarget ProteinLinker TypeDC50DmaxCell LineReference
ARV-771 BRD2/3/4PEG/Alkyl< 1 nM> 90%22Rv1 (Prostate Cancer)[1][8][9]
Compound 3i TBK1PEG12 nM96%Human cell lines[10]
NR-11c p38αPEG~100 nM> 80%MDA-MB-231 (Breast Cancer)[11]
GP262 PI3K/mTORPEG/Alkyl42.23-227.4 nM (PI3K), 45.4 nM (mTOR)71.3-88.6%MDA-MB-231 (Breast Cancer)[12]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line and experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in generating and evaluating this compound-based PROTACs. It is common to utilize commercially available this compound pre-conjugated to a linker with a reactive handle (e.g., carboxylic acid, amine, azide, or alkyne) to simplify the synthesis.[13][14]

Protocol 1: Amide Bond Formation for Conjugation

This protocol describes the conjugation of an this compound-linker terminating in a carboxylic acid to a target binder containing a primary amine.

Materials:

  • This compound-Linker-COOH

  • Target binder with an available primary amine (e.g., protein, peptide)

  • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

  • Purification system (e.g., Preparative HPLC)

Procedure:

  • Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

    • Dissolve this compound-Linker-COOH (1 equivalent) and the amine-containing target binder (1-1.2 equivalents) in anhydrous DMF.

  • Activation:

    • In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.

    • Add the coupling reagent solution to the mixture of the this compound-linker and target binder.

  • Coupling Reaction:

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.

  • Quenching and Work-up:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be redissolved in a suitable solvent for purification.

  • Purification:

    • Purify the PROTAC conjugate using preparative reverse-phase HPLC.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This "click chemistry" protocol is a highly efficient and bioorthogonal method for conjugating an this compound-linker functionalized with a strained alkyne (e.g., DBCO) to a target binder containing an azide group.

Materials:

  • This compound-Linker-DBCO

  • Azide-modified target binder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction vessel

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound-Linker-DBCO in anhydrous DMSO (e.g., 10 mM).

    • Prepare a solution of the azide-modified target binder in PBS, pH 7.4.

  • Conjugation Reaction:

    • Add the this compound-Linker-DBCO stock solution to the target binder solution. A 5-10 fold molar excess of the linker-alkyne is a common starting point.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purification:

    • Purify the PROTAC conjugate using size-exclusion chromatography (SEC) to remove unreacted small molecules.

Protocol 3: Purification by Size-Exclusion Chromatography (SEC)

SEC is a common method for purifying protein-small molecule conjugates by separating molecules based on their size.

Materials:

  • SEC column (e.g., Superdex 200 or similar)

  • HPLC system

  • SEC running buffer (e.g., PBS, pH 7.4)

  • 0.22 µm syringe filters

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of SEC running buffer at the recommended flow rate.

  • Sample Preparation:

    • Centrifuge the conjugation reaction mixture to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Injection and Fraction Collection:

    • Inject the filtered sample onto the equilibrated column.

    • Collect fractions as the sample elutes. The larger PROTAC conjugate will elute before smaller, unreacted components.

  • Analysis and Pooling:

    • Analyze the collected fractions by SDS-PAGE or analytical SEC to identify the fractions containing the purified conjugate.

    • Pool the fractions containing the pure PROTAC.

Protocol 4: Characterization by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the identity and purity of the synthesized PROTAC.

General Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., acetonitrile/water).

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile, both typically containing 0.1% formic acid.

  • MS Analysis:

    • Analyze the eluent by mass spectrometry in positive ion mode to determine the molecular weight of the PROTAC.

Protocol 5: Cellular Degradation Assay by Western Blot

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC in a cellular context.[15]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution in DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for the target protein and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[15][16][17]

Conclusion

The conjugation of this compound to a target binder is a critical step in the development of VHL-recruiting PROTACs. By leveraging the protocols and information provided in these application notes, researchers can effectively synthesize, purify, and characterize novel PROTACs. Careful optimization of the linker and conjugation strategy is paramount to achieving potent and selective degradation of the target protein of interest, ultimately paving the way for new therapeutic interventions and a deeper understanding of cellular biology.

References

Application Notes and Protocols for Assessing Cell Permeability of (S,R,S)-AHPC-Me Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, linked together by a chemical linker. (S,R,S)-AHPC-Me is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, a common component in PROTAC design[1][2]. A critical determinant of PROTAC efficacy is their ability to permeate the cell membrane to reach their intracellular targets. Due to their high molecular weight and polar surface area, assessing the cell permeability of PROTACs presents a significant challenge in their development[3][4][5].

These application notes provide an overview and detailed protocols for key in vitro assays to evaluate the cell permeability of PROTACs containing the this compound moiety.

Key Cell Permeability Assays for PROTACs

Several assays are commonly employed to determine the cell permeability of PROTACs. These can be broadly categorized into cell-free and cell-based assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane. It is a cost-effective method for early-stage screening.[3][6][7]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It provides insights into both passive diffusion and active transport mechanisms.[3][8][9][10][11]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This cell-based assay uses a monolayer of canine kidney epithelial cells. MDCK cells can be transfected with specific transporters, such as P-glycoprotein (P-gp), making them a valuable tool to study efflux liability.[12][13][14][15][16]

Data Presentation

The following table summarizes hypothetical quantitative data from various permeability assays for a series of this compound containing PROTACs. This structured format allows for easy comparison of their permeability characteristics.

PROTAC IDAssay TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio% Recovery
PROTAC-A PAMPA1.5 ± 0.2N/A85 ± 5
Caco-20.8 ± 0.13.278 ± 6
MDCK-MDR10.6 ± 0.15.181 ± 4
PROTAC-B PAMPA2.1 ± 0.3N/A92 ± 4
Caco-21.5 ± 0.21.888 ± 5
MDCK-MDR11.3 ± 0.22.590 ± 3
PROTAC-C PAMPA0.5 ± 0.1N/A65 ± 8
Caco-20.2 ± 0.058.555 ± 10
MDCK-MDR10.1 ± 0.0412.360 ± 9

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for the high-throughput screening of PROTAC molecules to assess their passive permeability.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Donor and acceptor plates

  • Test PROTACs dissolved in a suitable buffer (e.g., PBS with 1% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the PROTAC in DMSO.

  • Dilute the stock solution to the final desired concentration in PBS. The final DMSO concentration should typically be ≤1%.

  • Add the PROTAC solution to the donor wells of the PAMPA plate.

  • Fill the acceptor wells with fresh PBS.

  • Carefully place the filter plate onto the acceptor plate, ensuring the lipid membrane is in contact with both the donor and acceptor solutions.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Caco-2 Permeability Assay

This protocol outlines the steps to assess the bidirectional permeability of PROTACs across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test PROTACs

  • Lucifer Yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • To measure apical-to-basolateral (A-to-B) permeability, add the PROTAC solution (in HBSS, potentially supplemented with 0.25% BSA to improve recovery) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.[8]

  • To measure basolateral-to-apical (B-to-A) permeability, add the PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the PROTAC in the samples by LC-MS/MS.

  • Perform a Lucifer Yellow assay to confirm monolayer integrity post-experiment.

  • Calculate the Papp value for both directions using the formula:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt = Rate of permeation

    • A = Surface area of the membrane

    • C₀ = Initial concentration in the donor chamber

  • Calculate the efflux ratio:

    Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

    An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[13]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for an this compound containing PROTAC.

Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Culture_Cells Culture for 21-25 days for differentiation Seed_Cells->Culture_Cells Check_Integrity Measure TEER to confirm monolayer integrity Culture_Cells->Check_Integrity Wash_Monolayer Wash monolayer with pre-warmed HBSS Check_Integrity->Wash_Monolayer Add_PROTAC_A_to_B Add PROTAC to Apical side (A-to-B) Wash_Monolayer->Add_PROTAC_A_to_B Add_PROTAC_B_to_A Add PROTAC to Basolateral side (B-to-A) Wash_Monolayer->Add_PROTAC_B_to_A Incubate Incubate at 37°C Add_PROTAC_A_to_B->Incubate Add_PROTAC_B_to_A->Incubate Collect_Samples Collect samples from apical and basolateral chambers Incubate->Collect_Samples Analyze_Concentration Quantify PROTAC concentration (LC-MS/MS) Collect_Samples->Analyze_Concentration Calculate_Papp Calculate Papp (A-to-B) and Papp (B-to-A) Analyze_Concentration->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux End End Calculate_Efflux->End

Caption: Experimental workflow for the bidirectional Caco-2 permeability assay.

References

Application Note: Determining the DC50 of (S,R,S)-AHPC-Me Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] An (S,R,S)-AHPC-Me based PROTAC utilizes this compound as a specific ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6] The formation of a ternary complex (POI-PROTAC-VHL) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7]

A critical parameter for characterizing PROTAC efficacy is the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein.[1] Another key metric is the Dmax, representing the maximum percentage of protein degradation achieved. This document provides detailed protocols for determining the DC50 and Dmax of this compound based PROTACs using common cell-based assays.

PROTAC Mechanism of Action: VHL Recruitment

The diagram below illustrates the signaling pathway initiated by an this compound based PROTAC. The PROTAC molecule acts as a bridge, bringing the target protein into proximity with the VHL E3 ligase complex. This induced proximity leads to the transfer of ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.[8][9]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI & VHL POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_Chain Poly-Ubiquitinated POI Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway via VHL recruitment.

Data Presentation

Quantitative data from dose-response experiments should be summarized to clearly present the DC50 and Dmax values. The table below serves as a template for organizing results from various cell lines and treatment durations.

PROTAC IdentifierCell LineTarget ProteinTreatment Time (hours)DC50 (nM)Dmax (%)Assay Method
Example-PROTAC-01Cell Line APOI-X2425>90Western Blot
Example-PROTAC-01Cell Line BPOI-X244585In-Cell ELISA
Example-PROTAC-01Cell Line APOI-X850>90HiBiT Assay
Example-PROTAC-01Cell Line APOI-X4815>95Western Blot
Negative ControlCell Line APOI-X24>10,000<10Western Blot

Experimental Workflow

The general workflow for determining the DC50 of a PROTAC involves several key stages, from cell preparation to final data analysis. This process is applicable across various quantitative assays.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture end_node End cell_seeding 2. Cell Seeding (e.g., 6-well or 96-well plates) cell_culture->cell_seeding protac_treatment 3. PROTAC Treatment (Serial dilution, include vehicle control) cell_seeding->protac_treatment incubation 4. Incubation (Defined time points, e.g., 4-48h) protac_treatment->incubation cell_harvest 5. Cell Lysis / Fixation incubation->cell_harvest protein_quant 6. Protein Quantification (e.g., BCA Assay) cell_harvest->protein_quant detection 7. Target Protein Detection (Western Blot, ELISA, etc.) protein_quant->detection data_analysis 8. Data Acquisition & Normalization (Densitometry, Luminescence, etc.) detection->data_analysis curve_fitting 9. Dose-Response Curve Fitting (Log(inhibitor) vs. response) data_analysis->curve_fitting dc50_calc 10. DC50 & Dmax Determination curve_fitting->dc50_calc dc50_calc->end_node

Caption: General experimental workflow for DC50 and Dmax determination.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation Analysis

Western blotting is the most widely used method for quantifying target protein levels following PROTAC treatment.[1]

Materials:

  • Appropriate cell line expressing the target protein.

  • This compound based PROTAC and vehicle control (e.g., DMSO).

  • Cell culture plates (6-well or 12-well).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Methodology:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to attach overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10 µM. Treat cells with the diluted PROTAC or vehicle control (ensure final DMSO concentration is consistent, typically ≤0.1%).[10]

  • Incubation: Incubate the cells for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C.[11]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[10]

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[10]

  • Detection: Apply ECL substrate and capture the signal using an imaging system.[1]

Data Analysis:

  • Quantify the band intensity for the target protein and the loading control using densitometry software (e.g., ImageJ).

  • Normalize the target protein intensity to the loading control intensity for each sample.

  • Calculate the percentage of remaining protein relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the log of the PROTAC concentration.

  • Fit the data to a four-parameter variable slope model to determine the DC50 and Dmax values.[12]

Protocol 2: In-Cell Western / ELISA for Higher Throughput Screening

This plate-based immunofluorescence method offers higher throughput compared to traditional Western blotting.[13]

Materials:

  • Adherent cells cultured in 96-well plates.

  • PROTAC compound and vehicle control.

  • Fixation solution (e.g., 4% Paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer.

  • Primary antibody against the target protein.

  • IR-dye conjugated secondary antibody.

  • DNA stain for normalization (optional).

  • Plate reader capable of near-infrared fluorescence detection.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. The next day, treat with a serial dilution of the PROTAC for the desired duration.

  • Fixation and Permeabilization:

    • Carefully remove the medium.

    • Fix the cells with fixation solution for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Add permeabilization buffer for 20 minutes.

  • Immunostaining:

    • Wash the wells with PBS containing 0.1% Tween-20.

    • Add blocking buffer for 1.5 hours.

    • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the wells multiple times.

    • Incubate with the IR-dye conjugated secondary antibody (and DNA stain if used) for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the wells and allow them to dry. Scan the plate using a compatible plate reader to measure the fluorescence intensity in each well.

Data Analysis:

  • Normalize the target protein signal to the DNA stain signal to account for cell number variations.

  • Calculate the percentage of protein remaining relative to the vehicle control.

  • Plot the normalized signal against the log of the PROTAC concentration to determine DC50 and Dmax.

Protocol 3: HiBiT/NanoLuc® Luminescent Reporter Assay

This method allows for real-time, quantitative analysis of protein degradation in living cells with high sensitivity.[14][15] It requires cells engineered (e.g., via CRISPR/Cas9) to express the target protein endogenously tagged with a small HiBiT peptide.[16]

Materials:

  • CRISPR-edited cell line expressing the HiBiT-tagged target protein.

  • LgBiT protein (can be stably expressed in the cell line or added exogenously).

  • White, opaque 96-well or 384-well plates.

  • PROTAC compound and vehicle control.

  • Nano-Glo® Live Cell Substrate (e.g., Endurazine™ for kinetic monitoring).

  • Luminometer.

Methodology:

  • Cell Seeding: Plate the HiBiT-tagged cells in white, opaque-walled plates.

  • Substrate Addition: For a kinetic assay, replace the cell culture medium with medium containing the live-cell substrate and incubate for at least 2 hours to allow the signal to equilibrate.[14]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the wells.

  • Luminescence Measurement:

    • Endpoint Assay: After a fixed incubation time, add lytic detection reagent and measure luminescence.

    • Kinetic Assay: Immediately after adding the PROTAC, place the plate in a luminometer pre-heated to 37°C and take continuous readings over several hours.[14]

Data Analysis:

  • For endpoint assays, normalize the luminescence signal of treated wells to the vehicle control wells.

  • For kinetic assays, the rate of degradation, Dmax, and DC50 can be calculated. The Dmax at each concentration is the lowest luminescence value achieved.[17]

  • Plot the Dmax values against the log of the PROTAC concentration and fit the curve to determine a time-independent DC50 value.[17]

References

Application Notes and Protocols for In Vitro Binding Assays of (S,R,S)-AHPC-Me and VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me is a potent E3 ubiquitin ligase ligand that specifically binds to the von Hippel-Lindau (VHL) protein.[1][2][3][4] This interaction is fundamental to the mechanism of action for a class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs).[1][5][6] PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. This compound serves as the VHL-recruiting moiety in several PROTACs, including the well-characterized BET bromodomain degrader, ARV-771.[1][2][4][7] The potent cellular activity of these PROTACs, with degradation concentrations (DC50) in the sub-nanomolar range, underscores the high-affinity binding of this compound to VHL.[1][2][4][7]

These application notes provide detailed protocols for several common in vitro binding assays to characterize the interaction between this compound and the VHL protein complex. The provided methodologies for Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) will enable researchers to quantify binding affinity and kinetics, crucial for the development and optimization of VHL-recruiting PROTACs.

VHL Signaling Pathway and PROTAC Mechanism of Action

The VHL protein is the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[8] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) that has been hydroxylated on specific proline residues.[8] This binding event leads to the ubiquitination and proteasomal degradation of HIF-1α, preventing the transcription of hypoxia-response genes.[8] Small molecule VHL ligands, such as this compound, mimic the binding of the hydroxylated HIF-1α peptide. In the context of a PROTAC, this ligand recruits the VHL E3 ligase complex to a neo-substrate (the target protein), leading to its degradation.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_protac PROTAC Action HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL Binding Proteasome Proteasome Hydroxylated HIF-1α->Proteasome Ub Ubiquitin VHL->Ub Ubiquitination Ub->Hydroxylated HIF-1α Degradation Degradation Proteasome->Degradation PROTAC This compound-Linker-Target Ligand VHL_p VHL E3 Ligase Complex PROTAC->VHL_p Target Target Protein PROTAC->Target Ternary Ternary Complex (VHL-PROTAC-Target) VHL_p->Ternary Target->Ternary Proteasome_p Proteasome_p Target->Proteasome_p Ub_p Ubiquitin Ternary->Ub_p Ubiquitination Ub_p->Target Degradation_p Degradation_p Proteasome_p->Degradation_p

VHL signaling pathway and PROTAC mechanism.

Quantitative Data Summary

For comparative purposes, the binding affinities of other well-characterized VHL ligands are presented below.

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)
VH032185 nM-Isothermal Titration Calorimetry (ITC)
VH29880 - 90 nM-ITC, Fluorescence Polarization
VHL-IN-137 nM-Not Specified
VL285-0.34 µMNot Specified
VHL Ligand 14-196 nMNot Specified

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by the test compound.

HTRF_Workflow cluster_workflow HTRF Assay Workflow start Start dispense Dispense this compound or Standard (5 µL) start->dispense add_vhl Add 6His-tagged VHL Protein Complex (5 µL) dispense->add_vhl add_reagents Add HTRF Detection Reagents (Anti-6His-Eu & VHL-Red Ligand) (10 µL) add_vhl->add_reagents incubate Incubate (1 h at RT) add_reagents->incubate read Read on HTRF Compatible Reader incubate->read end End read->end

HTRF competitive binding assay workflow.

Materials:

  • Recombinant 6His-tagged VHL protein complex (e.g., VCB complex: VHL, Elongin B, Elongin C)

  • This compound

  • HTRF VHL-Red Ligand (fluorescent tracer)

  • Anti-6His Europium Cryptate-labeled antibody (donor fluorophore)

  • Assay Buffer (e.g., PROTAC binding buffer)

  • Diluent for compound/standard

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and a standard VHL ligand (e.g., VH-032) in the appropriate diluent. The final DMSO concentration should not exceed 1-2%.

  • Assay Plate Setup:

    • Dispense 5 µL of the diluted this compound, standard, or diluent (for negative control) into the wells of a 384-well plate.

  • VHL Protein Addition: Add 5 µL of the 6His-tagged VHL protein complex solution to each well.

  • Detection Reagent Addition:

    • Prepare a pre-mixed solution of the Anti-6His Europium Cryptate antibody and the HTRF VHL-Red Ligand in assay buffer according to the manufacturer's instructions.

    • Add 10 µL of this detection reagent mix to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The specific signal is inversely proportional to the concentration of the competing compound. Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of light emitted from a fluorescently labeled VHL ligand upon binding to the VHL protein.

FP_Workflow cluster_workflow FP Assay Workflow start Start add_inhibitor Add Test Inhibitor (this compound) start->add_inhibitor add_vhl Add VHL Protein Complex add_inhibitor->add_vhl incubate1 Incubate (60 min at RT) add_vhl->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate (30-45 min at RT) add_tracer->incubate2 read Read Fluorescence Polarization incubate2->read end End read->end

Fluorescence Polarization competitive binding assay workflow.

Materials:

  • Recombinant VHL protein complex

  • This compound

  • Fluorescently labeled VHL ligand (tracer, e.g., BDY FL VH032)

  • VHL Assay Buffer (FP)

  • Control inhibitor (e.g., VH298)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Thaw the VHL protein complex on ice. Dilute to the desired concentration in VHL Assay Buffer (FP).

    • Prepare serial dilutions of this compound and the control inhibitor in assay buffer. Ensure the final DMSO concentration is below 1%.

    • Thaw the fluorescent tracer on ice and dilute to the working concentration in assay buffer.

  • Assay Plate Setup (for a 50 µL final volume):

    • Add 5 µL of the diluted test inhibitor or control to the appropriate wells.

    • Add 40 µL of the diluted VHL protein complex to the "Positive Control" and "Test Inhibitor" wells.

    • Add 40 µL of VHL Assay Buffer (FP) to the "Negative Control" wells.

    • Add 45 µL of VHL Assay Buffer (FP) to the "Blank" wells.

  • First Incubation: Incubate the plate for 60 minutes at room temperature with slow shaking.

  • Tracer Addition: Add 5 µL of the diluted fluorescent tracer to all wells except the "Blank".

  • Second Incubation: Incubate for 30-45 minutes at room temperature with slow shaking, protected from light.

  • Measurement: Read the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters (e.g., λex 485 nm, λem 528 nm for a fluorescein-based tracer).

  • Data Analysis: The percentage of inhibition is calculated based on the observed polarization values relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., immobilized VHL protein) in real-time.

General Procedure:

  • VHL Immobilization: Immobilize the recombinant VHL protein complex onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the VHL protein to subtract non-specific binding.

  • Binding Analysis: Inject a series of concentrations of this compound in running buffer over the sensor and reference surfaces.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

General Procedure:

  • Sample Preparation: Prepare solutions of the VHL protein complex and this compound in the same buffer to minimize heat of dilution effects. The protein is placed in the sample cell, and the ligand is loaded into the titration syringe at a concentration typically 10-20 times higher than the protein.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.

  • Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for characterizing the in vitro binding of this compound to the VHL E3 ligase complex. While direct quantitative binding data for this compound is not widely published, the high potency of PROTACs utilizing this ligand strongly suggests a high-affinity interaction. The application of these assays will enable researchers to further elucidate the binding kinetics and thermodynamics, facilitating the development of novel and effective VHL-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of (S,R,S)-AHPC-Me Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for improving the solubility of (S,R,S)-AHPC-Me and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is not dissolving in my aqueous buffer. Why is this happening?

A: this compound and its derivatives are often hydrophobic (lipophilic) compounds.[1] These molecules have a low affinity for water and tend to aggregate in aqueous solutions to minimize their contact with polar water molecules, leading to poor solubility.[1] For a compound to dissolve, the energy required to break its crystal lattice structure and to form a cavity in the solvent must be offset by the energy released during solvation. With hydrophobic compounds in water, this energy balance is often unfavorable.[1]

Q2: What are the initial troubleshooting steps I should take to dissolve my this compound derivative?

A: Before moving to more complex formulation strategies, start with these basic methods:[1]

  • Agitation: Thoroughly vortex or stir the solution.

  • Gentle Heating: Carefully warm the solution. Be cautious, as excessive heat can degrade temperature-sensitive compounds.

  • Sonication: Use a sonicator to break down compound aggregates and increase the surface area available for dissolution.[1]

If these initial steps are unsuccessful, a more systematic approach to formulation will be necessary.

Q3: In which organic solvents can I dissolve this compound and its hydrochloride salt?

A: this compound and its hydrochloride salt show good solubility in several common organic solvents. For instance, this compound hydrochloride is soluble in DMSO and water at 100 mg/mL, though sonication may be required.[2] The parent compound, (S,R,S)-AHPC, is also highly soluble in DMSO and ethanol (86 mg/mL).[3] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can negatively impact solubility.[3]

Q4: Are there established formulation protocols for in vivo studies using this compound derivatives?

A: Yes, several formulation strategies have been developed to improve the bioavailability of poorly soluble drugs for in vivo administration.[4] For this compound hydrochloride, co-solvent systems are often employed. Here are a few examples:

  • DMSO/PEG300/Tween-80/Saline: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can yield a clear solution with a solubility of at least 2.08 mg/mL.[2][5]

  • DMSO/SBE-β-CD in Saline: A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) can achieve a concentration of 2.08 mg/mL, though it may result in a suspension that requires sonication.[2]

  • DMSO/Corn Oil: A simple mixture of 10% DMSO and 90% corn oil can also produce a clear solution with a solubility of at least 2.08 mg/mL.[2]

Troubleshooting Guide: Improving Solubility

If basic methods are insufficient, consider the following advanced strategies. The choice of method will depend on the specific derivative and the experimental requirements.

Strategy 1: Co-solvents and Surfactants

The use of co-solvents is a widely adopted technique for dissolving hydrophobic compounds, particularly for oral and intravenous formulations.[6]

  • Issue: The compound precipitates when diluted into an aqueous buffer from a concentrated organic stock solution.

  • Possible Cause: The high concentration of the organic solvent in the stock solution is not maintained upon dilution, leading to a decrease in solubility.

  • Solution:

    • Minimize Organic Stock Concentration: Prepare the stock solution in a solvent like DMSO at the lowest effective concentration.

    • Use Pharmaceutically Acceptable Co-solvents: For in vivo work, consider co-solvents such as PEG300, propylene glycol, or ethanol.

    • Incorporate Surfactants: Surfactants like Tween-80 or Cremophor EL can help to maintain the compound in solution by forming micelles.

Strategy 2: pH Modification

Many pharmaceutical compounds are weak acids or bases, and their solubility is pH-dependent.[6]

  • Issue: The compound has poor solubility in neutral aqueous solutions.

  • Possible Cause: The compound may be an ionizable molecule that is more soluble at a specific pH. Weakly basic drugs are generally more soluble in acidic conditions (pH < pKa), while weakly acidic drugs are more soluble in basic conditions (pH > pKa).[6]

  • Solution:

    • Determine the pKa: If the pKa of your derivative is known or can be predicted, adjust the pH of your buffer to ionize the compound and increase its solubility.

    • Salt Formation: Consider using a salt form of the compound, such as a hydrochloride salt, which can improve solubility and dissolution rates.[4] For example, this compound hydrochloride and dihydrochloride are available and may offer improved aqueous solubility over the parent compound.[2][7]

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[8][9]

  • Issue: The use of co-solvents or pH modification is not suitable for the experimental system.

  • Solution:

    • Select a Cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used, safe, and effective solubilizing agent.

    • Prepare the Complex: Dissolve the cyclodextrin in the aqueous buffer before adding the this compound derivative. The formation of the inclusion complex will increase the apparent solubility of the compound. A common formulation involves using a 20% solution of SBE-β-CD in saline.[2]

Quantitative Solubility Data

The following tables summarize the reported solubility data for this compound and its hydrochloride salt in various solvents and formulations.

Table 1: Solubility of this compound

SolventConcentrationObservations
DMSO86 mg/mL (199.73 mM)Use fresh, anhydrous DMSO.[3]
Ethanol86 mg/mL-
Water10 mg/mL-

Table 2: Solubility of this compound Hydrochloride

Solvent/FormulationConcentrationObservations
DMSO100 mg/mL (207.88 mM)Sonication may be required.[2]
Water100 mg/mL (207.88 mM)Sonication may be required.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.32 mM)Clear solution.[2][5]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (4.32 mM)Suspended solution; sonication needed.[2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.32 mM)Clear solution.[2]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[10][11]

  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired solvent (e.g., buffer, water) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., PTFE).[12]

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

  • Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.[12]

Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies

This protocol is based on a common formulation used for this compound hydrochloride.[2][5]

  • Stock Solution: Prepare a stock solution of the this compound derivative in DMSO (e.g., 20.8 mg/mL).

  • Co-solvent Addition: In a sterile tube, add the required volume of the DMSO stock solution to PEG300 (e.g., for a final formulation of 10% DMSO and 40% PEG300, add 100 µL of stock to 400 µL of PEG300). Mix thoroughly.

  • Surfactant Addition: Add Tween-80 to the mixture (e.g., 50 µL for a final concentration of 5%) and mix until a homogenous solution is formed.

  • Aqueous Phase Addition: Add saline to reach the final volume (e.g., 450 µL for a final concentration of 45%). Mix thoroughly. The final solution should be clear.

Visualizations

PROTAC-Mediated Protein Degradation

This compound is a VHL ligand used in the design of Proteolysis Targeting Chimeras (PROTACs).[13][14] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase (like VHL) to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation PROTAC PROTAC (this compound-Linker-Ligand) VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds Ternary Ternary Complex (VHL-PROTAC-Target) PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Solubility_Workflow Start Start: Dissolve Derivative in Aqueous Buffer Check_Solubility Is it Soluble? Start->Check_Solubility Basic_Methods Apply Basic Methods: - Agitation - Gentle Warming - Sonication Check_Solubility->Basic_Methods No End_Success Success: Proceed with Experiment Check_Solubility->End_Success Yes Check_Again Is it Soluble? Basic_Methods->Check_Again Advanced_Strategy Select Advanced Strategy Check_Again->Advanced_Strategy No Check_Again->End_Success Yes Co_Solvent Co-solvents / Surfactants Advanced_Strategy->Co_Solvent pH_Mod pH Modification / Salt Form Advanced_Strategy->pH_Mod Complexation Cyclodextrin Complexation Advanced_Strategy->Complexation End_Fail Further Formulation Development Required Co_Solvent->End_Fail pH_Mod->End_Fail Complexation->End_Fail

References

Navigating Off-Target Effects of (S,R,S)-AHPC-Me: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and mitigating the off-target effects of (S,R,S)-AHPC-Me, a widely used von Hippel-Lindau (VHL) E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and strategies to enhance the selectivity of your this compound-based degraders.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding off-target effects when using this compound?

A1: While this compound is a potent VHL ligand, off-target effects in the context of a PROTAC can arise from several factors. These include the unintended degradation of proteins other than the target of interest, potential independent pharmacological activity of the PROTAC molecule, and possible saturation of the ubiquitin-proteasome system at high concentrations.[1][2] A specific concern for pomalidomide-based E3 ligase recruiters, a different class of ligands, is the off-target degradation of zinc-finger proteins.[1]

Q2: What is the "hook effect" and how does it relate to off-target effects?

A2: The "hook effect" describes the phenomenon where the degradation of the target protein diminishes at high concentrations of a PROTAC.[2][3] This occurs because the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3] This can lead to misleading results and potentially mask off-target effects at suboptimal concentrations.

Q3: How can I be sure that the observed phenotype in my experiment is due to the degradation of my target protein and not an off-target effect?

A3: It is crucial to perform rigorous control experiments. The use of an inactive control PROTAC, which is structurally similar but unable to form a productive ternary complex, is essential to differentiate between effects caused by target degradation and other pharmacological effects of the molecule.[1] Additionally, washout experiments, where the PROTAC is removed and the recovery of the target protein and reversal of the phenotype are monitored, can help confirm on-target activity.[4]

Q4: Can the stereochemistry of the VHL ligand impact the selectivity of the PROTAC?

A4: Yes, the stereochemistry of the VHL ligand is critical. For instance, the cis-isomer of VH298, a derivative of (S,R,S)-AHPC, lacks binding affinity to VHL and can be used as a negative control to assess off-target effects.[5] The introduction of a chiral methyl group on the ligand has also been shown to influence the degradation selectivity of the resulting PROTAC.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cellular toxicity observed Off-target protein degradation; High concentration of the PROTAC or solvent.Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration. Lower the PROTAC concentration and ensure the solvent concentration is not toxic. Conduct global proteomics to identify unintended degraded proteins.[2]
Inconsistent degradation results Poor antibody quality for Western Blot; Issues with protein loading or transfer; Cell passage number, confluency, or health.Validate primary antibody specificity and sensitivity. Use a loading control for normalization. Standardize cell culture conditions, including passage number and seeding densities.[3][4]
No target degradation observed Poor cell permeability of the PROTAC; Inefficient ternary complex formation; Low expression of VHL in the cell line.Modify the PROTAC linker to improve physicochemical properties. Confirm target and VHL engagement using Cellular Thermal Shift Assay (CETSA) or NanoBRET. Confirm VHL expression via Western Blot or qPCR.[3][7]
"Hook effect" observed High PROTAC concentration leading to binary complex formation.Perform a wide dose-response experiment to identify the optimal concentration range. Test lower concentrations (nanomolar to low micromolar) to find the maximal degradation point.[2][3]

Strategies to Reduce Off-Target Effects

Improving the selectivity of this compound-based PROTACs is a key aspect of their development. The following strategies can be employed:

  • Optimize the Target-Binding Moiety: Utilizing a more selective binder for your protein of interest will inherently reduce the likelihood of engaging off-targets.[3]

  • Modify the Linker: The length, composition, and attachment points of the linker are critical for the formation of a stable and productive ternary complex. Systematic variation of the linker can significantly improve selectivity.[3] Research has shown that linkers enabling the PROTAC to adopt folded conformations with a lower polar surface area can enhance cell permeability.[8]

  • Change the E3 Ligase: Different E3 ligases have distinct expression patterns and substrate specificities. If off-target effects persist with a VHL-based PROTAC, exploring other E3 ligases may be a viable strategy.[3]

  • Tissue-Specific Delivery: Conjugating a tumor-specific targeting ligand, such as folate, to the PROTAC can direct its activity to cancer cells, minimizing effects on healthy tissues.[9]

Key Experimental Protocols

A multi-faceted approach is recommended for the comprehensive assessment of off-target effects.

Global Proteomics using Mass Spectrometry

This is the cornerstone for unbiased identification of off-target protein degradation.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis cluster_3 Validation A Cell Culture & Treatment (PROTAC vs. Vehicle) B Cell Lysis A->B C Protein Digestion (e.g., Trypsin) B->C D Peptide Labeling (e.g., TMT, iTRAQ) C->D E LC-MS/MS Analysis D->E F Protein Identification & Quantification E->F G Identification of Downregulated Proteins F->G H Targeted Proteomics (e.g., Western Blot) G->H

Global Proteomics Workflow for Off-Target Identification.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells and treat with the this compound-based PROTAC at various concentrations and time points. Include a vehicle-only control.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling: Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify thousands of proteins. Proteins showing a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are potential off-targets.

  • Validation: Confirm the degradation of potential off-targets using a targeted method like Western Blotting.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of the PROTAC with both the intended target and VHL within intact cells.[10][11] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10]

Experimental Workflow:

cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Data Interpretation A Treat Cells with PROTAC or Vehicle B Heat Cells to a Range of Temperatures A->B C Cell Lysis B->C D Separate Soluble & Precipitated Proteins C->D E Quantify Soluble Protein (e.g., Western Blot, ELISA) D->E F Generate Melt Curves E->F G Observe Thermal Shift (Increased Tm) F->G

Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol Outline:

  • Cell Treatment: Treat intact cells with the this compound-based PROTAC or vehicle control.

  • Thermal Challenge: Heat the cells across a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated proteins.

  • Analysis: Quantify the amount of the target protein and VHL in the soluble fraction using methods like Western Blotting or ELISA.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates direct binding and stabilization.

Targeted Proteomics (Western Blotting)

Western blotting is a straightforward and widely used technique to confirm the degradation of specific on- and off-target proteins identified from global proteomics.[12]

Protocol Outline:

  • Sample Preparation: Treat cells with the PROTAC at various concentrations and for different durations. Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target protein, potential off-target proteins, and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the extent of protein degradation.

Quantitative Data Summary

While specific off-target data for this compound alone is limited in the public domain, studies on PROTACs derived from it, such as ARV-771, provide valuable insights.

Table 1: Degradation Potency of ARV-771 (synthesized from this compound) against BET Proteins in Prostate Cancer Cells

Cell LineTarget ProteinDC50 (nM)
22Rv1BRD2/3/4< 5
VCaPBRD2/3/4< 5
LNCaP95BRD2/3/4< 5

Data from a study on castration-resistant prostate cancer models.[13]

Table 2: Antiproliferative and Apoptotic Effects of ARV-771 in CRPC Cell Lines

Cell LineAntiproliferative IC50 (nM)Caspase 3/7 Activation (at 24h)
22Rv1~70Significant increase
VCaP~50Significant increase

Data represents the mean of triplicate experiments.[14] A study on hepatocellular carcinoma cells showed that ARV-771 has limited off-target effects as determined by biomass spectrometry analysis.[15]

Logical Relationships in PROTAC Troubleshooting

Start No/Poor Target Degradation Permeability Check Cell Permeability Start->Permeability Engagement Assess Target & E3 Ligase Engagement (CETSA/NanoBRET) Permeability->Engagement Permeable ModifyLinker Modify Linker for Better Physicochemical Properties Permeability->ModifyLinker Not Permeable TernaryComplex Evaluate Ternary Complex Formation Engagement->TernaryComplex Engaged RedesignWarhead Redesign Warhead or E3 Ligase Ligand Engagement->RedesignWarhead Not Engaged Ubiquitination Confirm Target Ubiquitination TernaryComplex->Ubiquitination Forms Complex OptimizeLinkerGeom Optimize Linker Length and Attachment Points TernaryComplex->OptimizeLinkerGeom No/Weak Complex Proteasome Check Proteasome Activity Ubiquitination->Proteasome Ubiquitinated ChangeE3Ligase Consider a Different E3 Ligase Ubiquitination->ChangeE3Ligase Not Ubiquitinated UseProteasomeInhibitor Co-treat with Proteasome Inhibitor (e.g., MG132) Proteasome->UseProteasomeInhibitor Active

Troubleshooting Workflow for Lack of PROTAC Activity.

References

Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-Me Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of linker length for PROTACs utilizing the (S,R,S)-AHPC-Me moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in an this compound based PROTAC?

A1: The linker is a critical component that connects the this compound warhead (which binds to the VHL E3 ligase) and the ligand that binds to the target Protein of Interest (POI).[1][2] Its fundamental role is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[2][3]

Q2: Why is optimizing the linker length so crucial for PROTAC efficacy?

A2: The length and composition of the linker are paramount for forming a stable and productive ternary complex.[3][] An improperly designed linker can lead to suboptimal outcomes.[3]

  • Too short: A linker that is too short can introduce steric hindrance, which prevents the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of the ternary complex.[3][][7]

  • Too long: A linker that is too long can result in excessive flexibility, leading to an unstable ternary complex and inefficient ubiquitination.[3][] Therefore, empirical testing of a series of PROTACs with varying linker lengths is necessary to identify the most potent degrader for a specific target.[3]

Q3: What are the most common types of linkers used with this compound?

A3: The most commonly employed linker motifs in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths.[8][9] PEG linkers are often used to enhance the aqueous solubility and improve the physicochemical properties of the PROTAC molecule.[8][9] More rigid linkers, such as those incorporating heterocyclic scaffolds (e.g., piperazine) or alkynes, are also being explored to impart conformational rigidity, which can help in pre-organizing the PROTAC for more favorable ternary complex formation.[4]

Q4: How does linker length directly impact the formation and stability of the ternary complex?

A4: The linker's length and flexibility dictate the spatial orientation and distance between the target protein and the E3 ligase within the ternary complex.[][] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, which enhances the stability of the ternary complex, a property known as positive cooperativity. This stability is a key determinant of a PROTAC's degradation efficiency.[10] Suboptimal linkers can lead to unproductive or unstable complexes where the lysine residues on the target protein are not correctly positioned for ubiquitination.[10]

Q5: What is the "hook effect" and how does the linker influence it?

A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[11] This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (POI-PROTAC or E3-PROTAC) rather than the productive ternary complex required for degradation.[11] A well-designed linker can mitigate the hook effect by enhancing the cooperativity of the ternary complex, making its formation more favorable and stable compared to the binary complexes.[10][11]

Section 2: Troubleshooting Guides

Problem: My this compound based PROTAC shows no or very weak degradation of my target protein.

This is a common challenge that often points to issues with ternary complex formation, where the linker plays a critical role.[10]

Troubleshooting Workflow

start No / Weak Degradation Observed check_integrity 1. Verify Compound Integrity (LC-MS, NMR) start->check_integrity Start Here check_binding 2. Confirm Binary Engagement Target (e.g., CETSA) VHL (e.g., FP assay) check_integrity->check_binding If compound is pure linker_issue 3. Suspect Linker-Related Issue check_binding->linker_issue If both bind cause1 Possible Cause: Linker too short (steric clash) or too long (instability) linker_issue->cause1 cause2 Possible Cause: Poor cell permeability due to linker properties linker_issue->cause2 cause3 Possible Cause: Unfavorable ternary complex conformation linker_issue->cause3 solution1 Solution: Synthesize analogs with varying linker lengths (e.g., PEG2, PEG4, PEG6) cause1->solution1 solution2 Solution: Modify linker to improve physicochemical properties (e.g., add polar groups) cause2->solution2 solution3 Solution: Introduce rigid elements (e.g., piperazine, alkyne) to constrain conformation cause3->solution3 evaluate 4. Re-evaluate Degradation (Western Blot) solution1->evaluate solution2->evaluate solution3->evaluate cluster_0 PROTAC-Mediated Protein Degradation poi Target Protein (POI) protac PROTAC This compound Linker-Ligand ternary Ternary Complex (POI-PROTAC-VHL) poi->ternary protac->ternary vhl VHL E3 Ligase vhl->ternary poly_ub Poly-ubiquitinated Target Protein ternary->poly_ub ub Ubiquitin (from E2) ub->ternary Ubiquitination proteasome 26S Proteasome poly_ub->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation design 1. Design & Synthesize PROTAC Library (Varying Linker Lengths/Types) screen 2. Screen for Degradation (Western Blot) design->screen identify 3. Identify Hits (Potent DC₅₀ & High Dₘₐₓ) screen->identify characterize 4. Characterize Ternary Complex (AlphaLISA, SPR, Co-IP) identify->characterize For promising candidates assess 5. Assess Cooperativity & Mitigate Hook Effect characterize->assess assess->design Iterate if needed select 6. Select Optimal Linker for Lead PROTAC assess->select

References

Technical Support Center: (S,R,S)-AHPC-Me Compounds and Cellular Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cellular toxicity of (S,R,S)-AHPC-Me and its derived Proteolysis-Targeting Chimeras (PROTACs). All information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary role is to serve as a building block for the synthesis of PROTACs.[1][2] By incorporating this compound, a PROTAC can recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. A notable example of a PROTAC synthesized using this compound is ARV-771, which targets BET bromodomain proteins for degradation.[1][2]

Q2: Does the this compound ligand itself exhibit cellular toxicity?

A2: this compound, as a VHL ligand, is generally expected to have low intrinsic cytotoxicity at typical working concentrations used for PROTAC experiments. However, like many small molecules, it can exhibit off-target effects and cytotoxicity at higher concentrations. For instance, a study on the related VHL ligand (S,R,S)-AHPC showed an IC50 value greater than 10 µM in an antiproliferative assay against HCC827 cells, suggesting low potency in terms of direct cytotoxicity.[3] Research on other VHL inhibitors has indicated that cytotoxicity, when observed at high concentrations (e.g., 150 µM), can be independent of VHL binding, as inactive epimers sometimes show similar toxic effects.[4][5] This suggests that the chemical scaffold itself can contribute to toxicity.

Q3: What is the mechanism of cellular toxicity for PROTACs derived from this compound?

A3: Cellular toxicity from this compound-based PROTACs can arise from three main sources:

  • On-Target Toxicity: The intended degradation of the target protein can itself be toxic to cells. For example, the degradation of essential proteins like BET bromodomains by ARV-771 can lead to cell cycle arrest and apoptosis, which is the desired therapeutic effect in cancer cells but could be considered a toxic outcome in other contexts.

  • Off-Target Toxicity: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the target-binding part of the PROTAC has affinity for other proteins, or if the ternary complex forms with unintended proteins.

  • Compound-Intrinsic Toxicity: The PROTAC molecule itself, or the this compound ligand, may have inherent cytotoxic effects independent of protein degradation, especially at high concentrations.

Troubleshooting Guide

Q4: I am observing high levels of cytotoxicity in my experiments with an this compound-based PROTAC. How can I determine the cause?

A4: High cytotoxicity can be a common issue. A systematic approach is necessary to identify the root cause. Here is a step-by-step guide:

  • Optimize Concentration and Incubation Time: PROTACs often have a narrow therapeutic window. Perform a dose-response experiment to find the lowest concentration that effectively degrades the target protein without causing excessive cell death. Similarly, a time-course experiment can identify the earliest time point for significant degradation, minimizing cumulative toxicity.

  • Use Appropriate Controls: To distinguish between on-target and off-target effects, include the following controls in your experiments:

    • Inactive Epimer Control: Use a stereoisomer of the this compound ligand that cannot bind to VHL. An example is the (S,S,S) conformation of AHPC.[6] If this control PROTAC still causes toxicity without degrading the target, the toxicity is likely an off-target effect of the chemical scaffold or the target-binding ligand.

    • Ligand-Only Controls: Test the this compound ligand and the target-binding ligand separately to see if either component has inherent cytotoxic activity at the concentrations used.

    • Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., MG132). If this reduces cytotoxicity, it indicates that the cell death is dependent on proteasomal degradation, pointing towards a PROTAC-mediated effect (either on- or off-target).

  • Perform a Rescue Experiment: If possible, express a degrader-resistant mutant of your target protein. If this mutant can rescue the cytotoxic phenotype, it provides strong evidence for on-target toxicity.

Q5: My cell viability assays are showing inconsistent results. What could be the problem?

A5: Inconsistent results in cell viability assays can be due to several factors:

  • Compound Solubility: this compound and its derived PROTACs can have limited aqueous solubility. Ensure the compound is fully dissolved in your stock solution (typically DMSO) and is not precipitating when diluted in cell culture media. Precipitation can lead to inaccurate concentrations and variable effects.

  • Cell Culture Health: Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Unhealthy cells are more susceptible to compound-induced stress.

  • Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., autofluorescence with fluorescent readouts). Always include a "compound only" control (no cells) to check for assay artifacts.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions.

Quantitative Data

The following tables summarize cytotoxicity data for ARV-771, a PROTAC derived from this compound.

Table 1: Antiproliferative Activity of ARV-771 in Castration-Resistant Prostate Cancer (CRPC) Cell Lines

Cell LineIC50 (72h treatment)
22Rv1~10 nM
VCaP~1 nM
LNCaP95~10 nM

Data adapted from studies on ARV-771.

Table 2: Comparative Cytotoxicity of ARV-771 and Gal-ARV-771

CompoundCell LineConditionIC50 (72h treatment)
ARV-771A549Normal354 nM
ARV-771A549Senescent603 nM
Gal-ARV-771A549Normal3.29 µM
Gal-ARV-771A549Senescent640 nM

Data from a study on modified PROTACs for senescent cells, highlighting differential cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of an this compound-based PROTAC on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound-based PROTAC

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the medium from the cells and add 100 µL of the PROTAC dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate at room temperature for at least 2 hours, protected from light, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activation of executioner caspases to confirm if cytotoxicity is due to apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound-based PROTAC

  • Caspase-Glo® 3/7 Assay reagent

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PROTAC and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound based) PROTAC_POI PROTAC-POI PROTAC->PROTAC_POI PROTAC_VHL PROTAC-VHL PROTAC->PROTAC_VHL POI Protein of Interest (Target) POI->PROTAC_POI VHL VHL E3 Ligase VHL->PROTAC_VHL Ternary_Complex POI-PROTAC-VHL PROTAC_POI->Ternary_Complex PROTAC_VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for this compound-based PROTACs.

Toxicity_Troubleshooting cluster_controls Control Experiments Start High Cytotoxicity Observed Dose_Response Perform Dose-Response & Time-Course Start->Dose_Response Controls Run Control Experiments Dose_Response->Controls Inactive_Epimer Inactive Epimer (e.g., S,S,S-AHPC) Ligand_Only Ligand-Only (AHPC-Me & Target Ligand) Proteasome_Inhibitor Proteasome Inhibitor (e.g., MG132) Analysis Analyze Results Inactive_Epimer->Analysis Ligand_Only->Analysis Proteasome_Inhibitor->Analysis On_Target On-Target Toxicity (Toxicity with active PROTAC only, rescued by proteasome inhibitor) Analysis->On_Target Toxicity Dependent on Degradation Machinery Off_Target Off-Target/Intrinsic Toxicity (Toxicity with inactive epimer or ligand-only controls) Analysis->Off_Target Toxicity Independent of Degradation Machinery

References

Technical Support Center: Synthesis of (S,R,S)-AHPC-Me Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S,R,S)-AHPC-Me conjugates. Our aim is to offer practical solutions to common challenges encountered during the synthesis of these crucial components of many PROTACs (Proteolysis Targeting Chimeras).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound, or (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, is a potent E3 ubiquitin ligase ligand that specifically binds to the von Hippel-Lindau (VHL) protein. Its specific (S,R,S) stereochemistry is critical for high-affinity binding to VHL, which is an essential first step for the PROTAC-mediated degradation of a target protein. Any deviation from this stereochemistry can significantly reduce or abolish the efficacy of the resulting PROTAC.

Q2: What are the main stages in the synthesis of an this compound conjugate?

The synthesis of an this compound conjugate, typically a PROTAC, can be broadly divided into three main stages:

  • Synthesis of the this compound core structure: This involves the careful assembly of the hydroxyproline, tert-leucine, and the chiral amine fragments while maintaining strict stereochemical control.

  • Linker attachment: A linker molecule is coupled to a specific point on the this compound core. The point of attachment can influence the orientation of the final PROTAC and its ability to form a productive ternary complex.

  • Conjugation to the protein of interest (POI) ligand: The other end of the linker is then coupled to a ligand that binds to the target protein intended for degradation.

Q3: Which functional groups on the this compound core require protection during synthesis?

To prevent unwanted side reactions, it is crucial to employ a robust protecting group strategy. The key functional groups on the this compound core that typically require protection are:

  • The secondary hydroxyl group on the hydroxyproline ring: Silyl ethers (e.g., TBDMS) or benzyl ethers are commonly used.

  • The primary amine of the tert-leucine moiety: Carbamates such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are standard choices.

An orthogonal protecting group strategy is highly recommended to allow for the selective deprotection of one group without affecting the others, which is essential for controlled, stepwise synthesis.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound conjugates.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in amide coupling steps 1. Inefficient activation of the carboxylic acid.2. Steric hindrance from bulky protecting groups or the reactants themselves.3. Suboptimal coupling reagents or reaction conditions.1. Use highly efficient coupling reagents such as HATU, HBTU, or COMU with a non-nucleophilic base like DIPEA.2. Consider using less sterically demanding protecting groups if possible.3. Screen different solvents (e.g., DMF, NMP, DCM) and reaction temperatures. Increasing the reaction time may also improve yields.
Epimerization or racemization at chiral centers 1. The α-proton of the activated carboxylic acid is susceptible to abstraction under basic conditions, leading to loss of stereochemical integrity.[3][4]2. Prolonged reaction times at elevated temperatures can increase the risk of racemization.[4]1. Use coupling reagents known to suppress racemization, such as those that form active esters (e.g., with HOBt or Oxyma).[5]2. Keep the reaction temperature as low as feasible and monitor the reaction progress closely to avoid unnecessarily long reaction times.3. Add the amine component promptly after the activation of the carboxylic acid.
Difficulty in purifying the final conjugate 1. Presence of closely related diastereomers due to partial epimerization.2. Contamination with unreacted starting materials or coupling reagents byproducts.3. Poor solubility of the final PROTAC molecule.1. Chiral chromatography (e.g., SFC or HPLC with a chiral stationary phase) is often necessary to separate diastereomers.2. Use a water-soluble carbodiimide like EDC so that the urea byproduct can be removed by aqueous workup.3. Purification by reverse-phase HPLC is a standard method for PROTACs. A gradient of acetonitrile in water with a TFA or formic acid modifier is commonly used.
Unwanted side reactions 1. Acylation of the hydroxyl group on the hydroxyproline ring if it is not properly protected.2. Formation of N-acylurea byproduct when using carbodiimide coupling agents.1. Ensure complete protection of the hydroxyl group before attempting amide coupling.2. The addition of HOBt or an equivalent can help to minimize N-acylurea formation.

Experimental Protocols

While specific protocols will vary depending on the exact linker and POI ligand being used, the following provides a generalized methodology for a key step in the synthesis of many this compound conjugates: the amide coupling of the this compound core to a linker.

Generalized Protocol for Amide Coupling

  • Preparation of Reactants:

    • Dissolve the this compound core (with the primary amine deprotected) in an anhydrous aprotic solvent such as DMF or DCM.

    • In a separate flask, dissolve the linker carboxylic acid, the coupling reagent (e.g., HATU, 1.1 equivalents), and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) in the same anhydrous solvent.

  • Activation:

    • Stir the linker/coupling reagent mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling:

    • Slowly add the solution of the this compound core to the activated linker mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can range from a few hours to overnight.

  • Workup and Purification:

    • Once the reaction is complete, quench it with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired conjugate.

Visualizing Synthetic and Signaling Pathways

To aid in the conceptualization of the synthesis and mechanism of action of this compound conjugates, the following diagrams are provided.

experimental_workflow General Synthetic Workflow for this compound Conjugates cluster_synthesis Synthesis start Starting Materials (Protected Hydroxyproline, tert-Leucine, etc.) step1 Assembly of This compound Core start->step1 Stereocontrolled Synthesis step2 Selective Deprotection step1->step2 Orthogonal Protecting Groups step3 Linker Coupling (Amide Bond Formation) step2->step3 step4 Final Deprotection step3->step4 step5 Conjugation to POI Ligand step4->step5 end Final this compound Conjugate (PROTAC) step5->end protac_moa Mechanism of Action of an this compound-based PROTAC PROTAC PROTAC (this compound - Linker - POI Ligand) TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex binds POI Protein of Interest (POI) POI->TernaryComplex binds VHL VHL E3 Ligase VHL->TernaryComplex binds Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination induces Recycling PROTAC Recycling TernaryComplex->Recycling releases Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation of POI Proteasome->Degradation mediates

References

Technical Support Center: Overcoming Resistance to (S,R,S)-AHPC-Me Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-Me based PROTAC degraders. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate experimental challenges and overcome potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how do PROTACs based on it work?

This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In Proteolysis Targeting Chimeras (PROTACs), it serves as the E3 ligase-recruiting moiety. A PROTAC is a heterobifunctional molecule with three components: a ligand that binds to the target protein of interest (POI), a linker, and an E3 ligase ligand (in this case, this compound). The PROTAC brings the POI and the VHL E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. A notable example of an this compound based degrader is ARV-771, which targets BET proteins for degradation.[1][2]

Q2: My this compound based degrader is not showing any activity. What are the possible reasons?

Several factors could contribute to a lack of activity. These can be broadly categorized as issues with the compound, the experimental setup, or the biological system.

  • Compound Integrity: Ensure the stability and purity of your degrader.

  • Cell Permeability: PROTACs are large molecules and may have poor cell permeability.

  • Ternary Complex Formation: The degrader may not be efficiently forming a stable ternary complex with the target protein and VHL.

  • E3 Ligase Expression: The cell line you are using may have low or absent expression of VHL or other essential components of the CRL2VHL complex.

  • Target Engagement: The warhead of your PROTAC may not be effectively binding to the target protein in the cellular environment.

  • "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-VHL) instead of the productive ternary complex, leading to reduced degradation.

Q3: What are the known mechanisms of resistance to this compound based degraders?

Resistance to VHL-based degraders can arise through several mechanisms:

  • Genomic Alterations in the E3 Ligase Complex: Mutations or downregulation of VHL or other components of the Cullin-RING Ligase 2 (CRL2) complex, such as CUL2, can prevent the PROTAC from hijacking the degradation machinery.

  • Increased Drug Efflux: Overexpression of the multidrug resistance protein 1 (MDR1 or P-glycoprotein), encoded by the ABCB1 gene, can actively pump the PROTAC out of the cell, reducing its intracellular concentration and efficacy.

  • Upregulation of Compensatory Signaling Pathways: The cell may adapt to the degradation of the target protein by upregulating parallel or downstream signaling pathways that bypass the effect of the degraded protein. For example, after the degradation of BET proteins, activation of the PI3K/AKT or MAPK/ERK pathways might occur.[3][4][5][6][7][8][9][10]

  • Target Protein Mutations: While less common for PROTACs than for traditional inhibitors, mutations in the target protein that prevent the binding of the PROTAC's warhead can also lead to resistance.

Q4: How can I overcome resistance mediated by MDR1 overexpression?

Co-administration of an MDR1 inhibitor, such as tariquidar, can restore the sensitivity of resistant cells to the degrader.[11] By blocking the efflux pump, the intracellular concentration of the PROTAC can be increased to a level sufficient for target degradation.

Troubleshooting Guides

Problem 1: No or low degradation of the target protein.
Possible Cause Troubleshooting Step Experimental Protocol
Compound Instability Assess the stability of the PROTAC in your cell culture medium over the time course of the experiment using LC-MS.N/A
Poor Cell Permeability Perform a cellular uptake assay to measure the intracellular concentration of the PROTAC.N/A
Inefficient Ternary Complex Formation Conduct a ternary complex formation assay (e.g., TR-FRET, SPR, or co-immunoprecipitation) to verify that the PROTAC can bring the target protein and VHL together.See Protocol 3
Low VHL Expression Check the expression level of VHL and CUL2 in your cell line by Western blot.See Protocol 1
Lack of Target Engagement Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement in cells.N/A
"Hook Effect" Perform a dose-response experiment over a wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal degradation concentration and observe for a bell-shaped curve.See Protocol 1
Problem 2: Cells have become resistant to the degrader after prolonged treatment.
Possible Cause Troubleshooting Step Experimental Protocol
VHL or CUL2 Mutation/Downregulation Sequence the VHL and CUL2 genes in the resistant cells. Compare the protein expression levels of VHL and CUL2 between sensitive and resistant cells by Western blot.See Protocol 1
MDR1 Overexpression Measure the expression of MDR1 in resistant cells by Western blot or qPCR. Perform a functional efflux assay.See Protocol 1
Compensatory Pathway Upregulation Use phospho-specific antibodies to probe for the activation of known compensatory pathways like PI3K/AKT and MAPK/ERK by Western blot.See Protocol 1

Quantitative Data Summary

Table 1: In Vitro Activity of ARV-771

Cell LineTarget ProteinDC50 (nM)IC50 (nM)Reference
22Rv1 (Prostate Cancer)BRD2/3/4< 5< 1 (c-MYC depletion)[2]
VCaP (Prostate Cancer)BRD2/3/4< 5N/A[2]
LnCaP95 (Prostate Cancer)BRD2/3/4< 5N/A[2]
HeLa (Cervical Cancer)BRD4N/A183[12]
OVCAR8 (Ovarian Cancer)BRD4N/A215[12]
T47D (Breast Cancer)BRD4N/A13[12]

Table 2: Overcoming MDR1-Mediated Resistance

Cell LineDegraderDC50 (nM)DC50 with Tariquidar (nM)Fold SensitizationReference
DLD-1 (Colorectal Cancer)Thal SNS 0324003013.3[9]
DLD-1 (Colorectal Cancer)dBET6200.633.3[9]

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation (DC50 Determination)

This protocol is for quantifying the degradation of a target protein upon treatment with a PROTAC to determine the DC50 (the concentration at which 50% of the protein is degraded).

Materials:

  • Cell line of interest

  • This compound based degrader

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies (target protein, VHL, CUL2, MDR1, p-AKT, p-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the degrader (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal with an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Plot the percentage of remaining protein against the degrader concentration to determine the DC50.

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.

Materials:

  • Cell line of interest

  • This compound based degrader

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibody for immunoprecipitation (specific to the target protein)

  • Protein A/G agarose beads

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for 4-6 hours.

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Immunoprecipitate the target protein using a specific antibody and protein A/G beads.

  • Western Blotting:

    • Wash the beads and elute the immunoprecipitated proteins.

    • Perform a Western blot as described in Protocol 1, probing with an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This biophysical assay measures the proximity between the target protein and VHL induced by the PROTAC.

Materials:

  • Recombinant purified tagged target protein (e.g., His-tagged)

  • Recombinant purified tagged VHL/ElonginB/ElonginC (VBC) complex (e.g., GST-tagged)

  • This compound based degrader

  • TR-FRET compatible donor and acceptor antibodies (e.g., anti-His-Tb and anti-GST-d2)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged target protein, VBC complex, and serial dilutions of the degrader in assay buffer.

  • Reaction Setup: In a microplate, add the degrader dilutions, the target protein, and the VBC complex.

  • Incubation: Incubate at room temperature to allow for ternary complex formation.

  • Antibody Addition: Add the donor and acceptor-labeled antibodies.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the ratio indicates ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_System Cellular Environment PROTAC This compound Degrader Target Binder Linker VHL Ligand POI Target Protein (e.g., BET) PROTAC:warhead->POI Binding VHL VHL E3 Ligase Complex VHL Elongin B/C CUL2 Rbx1 PROTAC:vhl->VHL Binding Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin VHL->Ub Recruits Ub->POI Polyubiquitination

Caption: Mechanism of action for an this compound based PROTAC degrader.

Troubleshooting_Workflow Start No Target Degradation Observed Check_Compound Verify Compound Integrity & Stability Start->Check_Compound Check_Permeability Assess Cell Permeability Start->Check_Permeability Check_Ternary_Complex Test Ternary Complex Formation (TR-FRET, Co-IP) Start->Check_Ternary_Complex Check_VHL Confirm VHL/CUL2 Expression (Western Blot) Start->Check_VHL Check_Hook Evaluate for Hook Effect (Wide Dose-Response) Start->Check_Hook Resistance_Suspected Resistance Developed? Check_Ternary_Complex->Resistance_Suspected Check_VHL->Resistance_Suspected Resistance_Suspected->Start No, Re-evaluate Investigate_Resistance Investigate Resistance Mechanisms Resistance_Suspected->Investigate_Resistance Yes Sequence_VHL Sequence VHL/CUL2 Investigate_Resistance->Sequence_VHL Check_MDR1 Check MDR1 Expression/Function Investigate_Resistance->Check_MDR1 Check_Pathways Probe Compensatory Pathways (p-AKT, p-ERK) Investigate_Resistance->Check_Pathways Optimize_Strategy Optimize Therapeutic Strategy Sequence_VHL->Optimize_Strategy Check_MDR1->Optimize_Strategy Check_Pathways->Optimize_Strategy MDR1_Inhibitor Co-administer MDR1 Inhibitor Optimize_Strategy->MDR1_Inhibitor Switch_Degrader Switch to Different E3 Ligase Optimize_Strategy->Switch_Degrader Combination_Therapy Combination Therapy Optimize_Strategy->Combination_Therapy

Caption: A logical workflow for troubleshooting lack of degrader activity.

Resistance_Mechanisms cluster_E3 E3 Ligase Alterations cluster_Efflux Drug Efflux cluster_Compensatory Compensatory Pathways center Resistance to This compound Degrader VHL_mut VHL Mutation/ Downregulation center->VHL_mut CUL2_mut CUL2 Mutation/ Downregulation center->CUL2_mut MDR1 MDR1 Overexpression center->MDR1 PI3K_AKT PI3K/AKT Pathway Activation center->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Activation center->MAPK_ERK

Caption: Key mechanisms of resistance to this compound based degraders.

References

Technical Support Center: Optimizing Ternary Complex Formation with (S,R,S)-AHPC-Me

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-Me to enhance ternary complex formation in targeted protein degradation studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in our experiments?

A1: this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] In the context of PROteolysis TArgeting Chimeras (PROTACs), it serves as the E3 ligase-recruiting moiety.[3][5][6] Its primary function is to bring the VHL E3 ligase into close proximity with a target protein of interest (POI), facilitating the formation of a ternary complex (POI-PROTAC-VHL). This proximity is a critical first step for the subsequent ubiquitination and proteasomal degradation of the target protein.[5][6]

Q2: We are observing no or very low degradation of our target protein. What are the initial troubleshooting steps?

A2: When target protein degradation is suboptimal, a systematic approach to troubleshooting is essential. Here are the initial steps:

  • Confirm Compound Integrity: Verify the chemical structure, purity, and integrity of your PROTAC synthesized with this compound using methods like NMR and mass spectrometry.

  • Verify Target Engagement: Confirm that the "warhead" portion of your PROTAC is binding to your POI.

  • Confirm VHL Engagement: Ensure that the this compound moiety is binding to VHL. You can perform a competition experiment by co-treating cells with your PROTAC and an excess of free this compound ligand. A rescue of the degradation effect indicates successful VHL engagement.[7]

  • Check Protein Expression Levels: Use Western Blot to confirm adequate expression levels of both your target protein and VHL in your cellular model.[7]

Q3: Our dose-response curve shows a "hook effect." What does this mean and how can we mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the excess PROTAC molecules saturate both the target protein and the VHL E3 ligase, leading to the formation of binary complexes (POI-PROTAC and VHL-PROTAC) at the expense of the functional ternary complex.[8]

  • Mitigation Strategy: Perform a wider dose-response experiment with your PROTAC to identify the optimal concentration range for maximal degradation and to fully characterize the bell-shaped curve of the hook effect.

Q4: We suspect issues with the solubility of our this compound-based PROTAC. How can we address this?

A4: Poor solubility can significantly impact the efficacy of your PROTAC in cellular and biochemical assays.

  • Solvent Selection: this compound and its salts have varying solubilities in different solvent systems. It's crucial to select an appropriate solvent for your stock solutions and final assay buffer.[1][2][4][9] Refer to the data table below for specific solubility protocols.

  • Formulation Strategies: For in vivo studies, consider formulation strategies such as using co-solvents (e.g., PEG300, Tween-80) or complexing agents (e.g., SBE-β-CD) to improve solubility and bioavailability.[1][2] If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1][2][9]

Data Presentation

Table 1: Solubility Protocols for this compound and its Salts
CompoundSolvent SystemSolubilityObservation
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.32 mM)Clear solution[1]
This compound10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (4.32 mM)Suspended solution; requires sonication[1]
This compound10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.32 mM)Clear solution[1]
This compound dihydrochloride10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (9.66 mM)Clear solution[2]
This compound dihydrochloride10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (9.66 mM)Clear solution[2]
This compound dihydrochloride10% DMSO, 90% Corn Oil≥ 5 mg/mL (9.66 mM)Clear solution[2]
Table 2: Comparative Binding Affinities of VHL Ligands
LigandBinding Affinity (Kd)Assay Method
VH032185 nMIsothermal Titration Calorimetry (ITC)[10]
VH29880 - 90 nMITC, Fluorescence Polarization[10]
VHL-IN-137 nMNot specified[10]
VL2850.34 µM (IC50)Not specified[10]
(S,R,S)-AHPCNot directly reported, but efficacy in PROTACs suggests high-affinity bindingCellular degradation assays[10]

Experimental Protocols

Detailed Methodology: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol outlines the steps to verify the formation of the POI-PROTAC-VHL ternary complex in a cellular context.

1. Cell Lysis:

  • Treat cells with your this compound-based PROTAC at the optimal concentration and for the desired time.

  • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubate the cell lysate on ice for 30 minutes.

  • Clarify the lysate by centrifugation to pellet cell debris.

2. Immunoprecipitation:

  • Incubate the clarified cell lysate with an antibody specific to your POI overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.

3. Elution and Western Blot Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against your POI and VHL to detect their presence in the immunoprecipitated complex. An immunoblot for a known VHL-interacting protein can serve as a positive control, while an isotype-matched IgG should be used as a negative control.[7][11][12][13][14]

Detailed Methodology: AlphaLISA Assay for In Vitro Ternary Complex Characterization

This protocol provides a framework for quantifying the formation of the ternary complex in a biochemical setting.

1. Reagent Preparation:

  • Reconstitute and dilute your purified POI, VHL-EloB-EloC (VBC) complex, and the this compound-based PROTAC in an appropriate assay buffer. The buffer choice is critical and may require optimization.[15][16]

  • Prepare serial dilutions of the PROTAC to generate a dose-response curve.

2. Assay Plate Setup:

  • In a 384-well plate, add the POI and VBC complex.

  • Add the serially diluted PROTAC to the wells.

  • Incubate the plate to allow for ternary complex formation.

3. Detection:

  • Add AlphaLISA acceptor beads conjugated to an antibody against the tag on your POI (e.g., His-tag) and donor beads conjugated to an antibody against the tag on your VBC complex (e.g., GST-tag).

  • Incubate the plate in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.[15][16][17]

Mandatory Visualizations

VHL_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Machinery POI Target Protein (POI) PROTAC This compound PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome targeted to VHL VHL VHL->PROTAC binds CUL2 CUL2 VHL->CUL2 assembles with RBX1 RBX1 CUL2->RBX1 E2 E2-Ub RBX1->E2 recruits E2->POI transfers Ub to Ub Ubiquitin Degradation Degraded POI Proteasome->Degradation degrades

Caption: VHL-mediated targeted protein degradation pathway.

Troubleshooting_Workflow Start No/Low Target Degradation Check_Integrity Verify PROTAC Integrity (NMR, MS) Start->Check_Integrity Check_Integrity->Start Failed Check_Binding Confirm Binary Binding (POI & VHL) Check_Integrity->Check_Binding Passed Check_Binding->Start Failed Check_Expression Check Protein Levels (Western Blot) Check_Binding->Check_Expression Passed Check_Expression->Start Failed Ternary_Complex_Issue Investigate Ternary Complex Formation Check_Expression->Ternary_Complex_Issue Passed Optimize_Linker Optimize Linker (Length, Composition) Ternary_Complex_Issue->Optimize_Linker Assess_Cooperativity Assess Cooperativity (SPR, ITC) Ternary_Complex_Issue->Assess_Cooperativity Solubility Address Solubility Issues Ternary_Complex_Issue->Solubility

Caption: Troubleshooting workflow for failed degradation.

References

Validation & Comparative

Validating the Binding of (S,R,S)-AHPC-Me to VHL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S,R,S)-AHPC-Me's performance as a von Hippel-Lindau (VHL) E3 ligase ligand, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). By hijacking the ubiquitin-proteasome system, PROTACs offer a promising therapeutic modality for targeted protein degradation. The engagement of a potent and selective VHL ligand is the cornerstone of this technology. Here, we present a comprehensive analysis of this compound, comparing its binding affinity with other widely used VHL ligands, and provide detailed experimental protocols for validation.

Data Presentation: Comparative Binding Affinities of VHL Ligands

The efficacy of a VHL-recruiting PROTAC is intrinsically linked to the binding affinity of its VHL ligand. This compound, also known as VHL Ligand 2, is a derivative of the well-characterized VHL ligand (S,R,S)-AHPC (VH032-NH2) and is utilized in the synthesis of PROTACs such as the BET degrader ARV-771.[1][2][3][4][5][6] The following table summarizes the binding affinities of this compound's parent compounds and other key VHL ligands to provide a comparative perspective.

LigandAliasBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)Reference(s)
This compound VHL Ligand 2Not explicitly reportedNot explicitly reportedUsed in ARV-771[1][2][3][4][5][6]
(S,R,S)-AHPCVH032-NH2-1.11 µM (as part of GMB-475)Cell-based degradation[1]
VH032-185 nM-Isothermal Titration Calorimetry (ITC)[7][8]
VH298---VHL Inhibitor[7][8]
VHL-IN-1-37 nM-Not specified[2]
VL285--0.34 µMNot specified[2]
VHL Ligand 14Compound 11-196 nMNot specified[1][2]

Mandatory Visualization

VHL-HIF1α Signaling Pathway

Under normal oxygen conditions (normoxia), the von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, creating a binding site for VHL.[9][10] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, preventing the transcription of hypoxia-response genes.[9][10] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates gene expression.[9][10]

VHL_HIF1a_Pathway VHL-HIF1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α O2, PHDs PHDs PHDs E3_Ligase VHL E3 Ligase Complex Hydroxylated HIF-1α->E3_Ligase Binding Proteasome Proteasome Hydroxylated HIF-1α->Proteasome Targeting VHL VHL VHL->E3_Ligase E3_Ligase->Hydroxylated HIF-1α Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Hydroxylated HIF-1α Degradation Degradation Proteasome->Degradation Degradation HIF-1α_hypoxia HIF-1α HIF1_Complex HIF-1 Complex HIF-1α_hypoxia->HIF1_Complex Stabilization & Dimerization HIF-1β HIF-1β HIF-1β->HIF1_Complex Nucleus Nucleus HIF1_Complex->Nucleus Translocation Gene_Expression Hypoxia-Response Gene Expression Nucleus->Gene_Expression Activation

VHL-HIF1α Signaling Pathway
Experimental Workflow for Validating VHL Binding

Validating the binding of a ligand like this compound to VHL is a multi-step process that typically begins with in vitro biophysical assays to confirm direct interaction and quantify binding affinity. This is followed by cell-based assays to demonstrate target engagement and the functional consequence of binding, such as the degradation of a target protein when the ligand is incorporated into a PROTAC.

Experimental_Workflow Experimental Workflow for VHL Binding Validation cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation ITC Isothermal Titration Calorimetry (ITC) Binding_Affinity Determine Binding Affinity (Kd) & Thermodynamics ITC->Binding_Affinity SPR Surface Plasmon Resonance (SPR) SPR->Binding_Affinity PROTAC_Synthesis Synthesize PROTAC with This compound Binding_Affinity->PROTAC_Synthesis Informs PROTAC Design CoIP Co-Immunoprecipitation (Co-IP) PROTAC_Synthesis->CoIP Western_Blot Western Blot PROTAC_Synthesis->Western_Blot Ternary_Complex Confirm Ternary Complex Formation (Target-PROTAC-VHL) CoIP->Ternary_Complex Protein_Degradation Assess Target Protein Degradation Western_Blot->Protein_Degradation

Experimental Workflow for VHL Binding Validation

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Methodology:

  • Sample Preparation:

    • Prepare a solution of purified VHL protein (typically in the range of 10-50 µM) in a suitable buffer (e.g., PBS or Tris-HCl with 0.05% Tween-20).

    • Prepare a solution of this compound (typically 10-20 fold higher concentration than the protein) in the identical buffer. It is crucial that the buffer for the protein and ligand are identical to minimize heat of dilution effects.

    • Degas both solutions to prevent air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the VHL protein solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released/absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events between a ligand and an analyte.

Methodology:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Immobilize purified VHL protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • SPR Experiment:

    • Equilibrate the sensor chip with running buffer (e.g., HBS-EP+ buffer).

    • Inject a series of increasing concentrations of this compound over the sensor surface.

    • Monitor the change in the SPR signal (measured in Response Units, RU) over time during the association and dissociation phases.

    • Regenerate the sensor surface between each concentration to remove the bound analyte.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is used to study protein-protein interactions in a cellular context. When this compound is part of a PROTAC, this technique can be used to demonstrate the formation of a ternary complex between the target protein, the PROTAC, and VHL.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells expressing the target protein with the PROTAC containing this compound for a specified time. Include appropriate controls (e.g., vehicle-treated cells, cells treated with a non-binding control PROTAC).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for the target protein or VHL.

    • Add protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against the target protein and VHL to detect the presence of both proteins in the immunoprecipitated complex, which confirms the formation of the ternary complex.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for (S,R,S)-AHPC-Me Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for determining the target engagement of (S,R,S)-AHPC-Me, a widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding and quantifying target engagement within a cellular context is critical for the development of effective therapeutics, particularly for modalities like Proteolysis Targeting Chimeras (PROTACs), where this compound serves as a key E3 ligase binder.[1][2]

This compound is a derivative of the VHL ligand VH032 and is incorporated into PROTACs to recruit the VHL E3 ligase complex to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] Verifying that the PROTAC effectively engages with VHL in cells is a foundational step in validating its mechanism of action.

Mechanism of Action: VHL-Recruiting PROTACs

PROTACs are bifunctional molecules that induce the formation of a ternary complex between an E3 ligase and a target protein.[2] In the case of a PROTAC containing this compound, the molecule's VHL-binding moiety engages the VHL protein, which is part of the larger Cullin-RING E3 ligase complex (CRL2^VHL^).[3][4] This complex also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[3] The other end of the PROTAC binds to the POI. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][3]

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC This compound-Linker-POI_Ligand (PROTAC) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex VHL VHL E3_Complex Elongin B/C Cul2-Rbx1 VHL->E3_Complex E3_Complex->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E2 E2-Ub E2->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC recruits a target protein to the VHL E3 ligase complex for degradation.

Comparison of Target Engagement Assays

Several biophysical and cellular assays are available to measure the interaction between a VHL ligand like this compound and the VHL protein. The choice of assay depends on the specific information required, such as cellular context, throughput, and the type of data (e.g., affinity, kinetics, or thermal stability).

AssayPrincipleSample TypeThroughputKey AdvantagesLimitations
CETSA Ligand binding alters the thermal stability of the target protein.[5]Intact cells, cell lysates, tissues.[6]Low to HighLabel-free; measures engagement in a native cellular environment; applicable to a wide range of targets.[5][7]Not all ligand binding events cause a significant thermal shift; can be lower throughput with Western blot readout.[7][8]
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[9][10]Live cells, permeabilized cells.[9][11]HighLive-cell, real-time measurements; provides quantitative affinity (IC50) and residence time data; can assess cell permeability.[8][9][12]Requires genetic modification of the target protein (fusion to NanoLuc®); relies on a specific fluorescent tracer.[11]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand on a sensor chip.[13][14]Purified proteins.[13]MediumLabel-free; provides real-time kinetic data (k_on, k_off) and high-quality affinity (K_D) measurements.[13][14]Acellular (biochemical) assay; requires purified, active proteins; protein immobilization can affect activity.[15]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with molecular binding events.[2]Purified proteins in solution.LowLabel-free; provides a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS, stoichiometry) in solution.[2]Acellular; low throughput; requires large amounts of pure protein.[2]

Quantitative Data Comparison

The following table presents representative binding and engagement data for VHL ligands and VHL-recruiting PROTACs, as determined by various assays. Direct comparison of absolute values across different assays should be done with caution due to variations in experimental conditions and principles.

Compound/PROTACAssayTargetMeasured ValueReference
VH032SPRVHLK_D = 185 nM[1]
VH101SPRVHLK_D = 44 nM[1]
VHL Ligand 11SPRVHLK_D = 0.17 µM[1]
VHL Ligand 134aSPRVHLK_D = 29 nM[1]
MZ1 (PROTAC)NanoBRET™VHL (Live Cells)IC50 = 0.25 µM[9][11]
MZ1 (PROTAC)NanoBRET™VHL (Lysate)IC50 = 0.04 µM[9]
VH298NanoBRET™VHL (Live Cells)IC50 = 0.29 µM[9]
PROTAC MS67CETSAWDR5 (Target)ΔTm = +15.8 °C[16]
PROTAC MS67NanoBRET™WDR5 (Live Cells)EC50 = 13.2 µM[16]
PROTAC MS67NanoBRET™VHL (Lysate)EC50 = 1.9 µM[16]
AT1 (PROTAC)ITCBrd4^BD2^/VHLK_D = 2.7 nM[13][14]
MZ1 (PROTAC)ITCBrd4^BD2^/VHLK_D = 18 nM[13][14]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

This protocol outlines the general steps for performing CETSA to measure the target engagement of a VHL ligand or a PROTAC containing this compound.

G cluster_1 CETSA Workflow A 1. Cell Culture & Treatment - Plate cells and treat with compound (e.g., PROTAC) and vehicle (DMSO). - Incubate at 37°C. B 2. Thermal Challenge - Aliquot cell suspension into PCR tubes. - Heat tubes across a temperature gradient (e.g., 40-70°C) for 3 min. A->B C 3. Cell Lysis - Lyse cells using freeze-thaw cycles or lysis buffer. B->C D 4. Separation of Fractions - Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins. C->D E 5. Analysis of Soluble Fraction - Collect the supernatant. - Quantify soluble VHL protein via Western Blot, ELISA, or Mass Spectrometry. D->E F 6. Data Analysis - Plot % soluble protein vs. temperature to generate melt curves. - A rightward shift indicates stabilization and target engagement. E->F

References

(S,R,S)-AHPC-Me vs. Pomalidomide: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ubiquitin ligase ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases are the von Hippel-Lindau (VHL) and Cereblon (CRBN), recruited by ligands such as (S,R,S)-AHPC-Me and pomalidomide, respectively. This guide provides an objective comparison of these two key E3 ligase ligands, presenting experimental data on their binding affinities, degradation efficiencies of resulting PROTACs, and an overview of their pharmacokinetic profiles to inform rational PROTAC design.

Mechanism of Action: Recruiting VHL and CRBN

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

This compound is a derivative of VH032, a well-characterized ligand for the VHL E3 ligase. Pomalidomide is an immunomodulatory drug that binds to the CRBN E3 ligase. The choice between these two can significantly influence a PROTAC's efficacy, selectivity, and pharmacological properties.[]

Quantitative Performance Data

The following tables summarize key quantitative data for this compound and pomalidomide, and PROTACs derived from them. It is important to note that direct head-to-head comparisons of PROTACs with identical POI binders and linkers are limited in the literature. Therefore, the data presented here is compiled from various studies and should be interpreted with consideration of the different experimental contexts.

Table 1: E3 Ligase Binding Affinity
LigandE3 LigaseBinding Affinity (Kd)Assay Method
This compound (as VH032)VHL185 nM[1][4]Not Specified
PomalidomideCRBN~157 nMCompetitive Titration
Table 2: PROTAC Degradation Efficiency
E3 Ligase LigandPROTAC ExampleTarget ProteinCell LineDC50Dmax
This compoundARV-771BET ProteinsCastration-Resistant Prostate Cancer (CRPC) cells< 1 nM[5][6]Not Specified
PomalidomideCompound 16EGFRA54932.9 nM[7]96%[7]
PomalidomideZQ-23HDAC8Not Specified147 nM[8]93%[8]

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.

PROTAC_Mechanism cluster_VHL This compound Pathway cluster_CRBN Pomalidomide Pathway PROTAC_VHL This compound PROTAC Ternary_VHL Ternary Complex PROTAC_VHL->Ternary_VHL VHL VHL E3 Ligase VHL->Ternary_VHL POI_VHL Target Protein POI_VHL->Ternary_VHL Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL Ub Deg_VHL Proteasomal Degradation Ub_VHL->Deg_VHL PROTAC_CRBN Pomalidomide PROTAC Ternary_CRBN Ternary Complex PROTAC_CRBN->Ternary_CRBN CRBN CRBN E3 Ligase CRBN->Ternary_CRBN POI_CRBN Target Protein POI_CRBN->Ternary_CRBN Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN Ub Deg_CRBN Proteasomal Degradation Ub_CRBN->Deg_CRBN

General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_binding Binding Affinity cluster_degradation Degradation Efficiency cluster_ternary Ternary Complex Formation cluster_dmpk Pharmacokinetics (DMPK) ITC Isothermal Titration Calorimetry (ITC) WB Western Blot (DC50 & Dmax) ITC->WB SPR Surface Plasmon Resonance (SPR) SPR->WB MS Mass Spectrometry (Proteomics) WB->MS AlphaLISA AlphaLISA MS->AlphaLISA NanoBRET NanoBRET MS->NanoBRET InVitro Microsomal Stability AlphaLISA->InVitro NanoBRET->InVitro InVivo In Vivo PK Studies (Mouse, Rat) InVitro->InVivo End Candidate Selection InVivo->End Start PROTAC Synthesis Start->ITC Start->SPR

Typical experimental workflow for PROTAC development.

Drug-Metabolism and Pharmacokinetics (DMPK)

The pharmacokinetic properties of PROTACs are crucial for their in vivo efficacy. While comprehensive head-to-head DMPK studies are scarce, some general considerations and specific examples can be highlighted.

PROTACs based on both VHL and CRBN ligands have been developed with favorable in vivo properties. For instance, the this compound-containing PROTAC, ARV-771, has demonstrated good in vivo activity.[9][10] A single subcutaneous administration of ARV-771 resulted in plasma drug levels significantly above the predicted efficacious concentration for 8-12 hours in mice.[9]

The choice of E3 ligase can also influence tissue distribution and potential off-target effects. CRBN is known to shuttle between the nucleus and cytoplasm, which can be leveraged for nuclear targets.[] Conversely, VHL is predominantly cytosolic.[] The metabolic stability of the entire PROTAC molecule, including the linker, is a critical factor, as metabolites can potentially compete with the parent PROTAC for target or E3 ligase binding, thereby reducing efficacy.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the E3 ligase ligand to its respective E3 ligase.

Methodology:

  • Sample Preparation: Prepare a solution of the purified E3 ligase (e.g., VHL or CRBN complex) in a suitable buffer (e.g., PBS or HEPES). Prepare a solution of the ligand (this compound or pomalidomide) in the same buffer.

  • Titration: The ligand solution is titrated into the E3 ligase solution in a series of small injections at a constant temperature.

  • Data Acquisition: The heat change upon each injection is measured by the ITC instrument.

  • Data Analysis: The resulting data is fitted to a binding model to determine the Kd, n, ΔH, and ΔS.

Western Blotting for DC50 and Dmax Determination

Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the percentage of protein degradation against the PROTAC concentration and fit the data to a dose-response curve to calculate DC50 and Dmax.

AlphaLISA for Ternary Complex Formation

Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in a homogeneous, no-wash format.

Methodology:

  • Reagent Preparation: Use tagged recombinant proteins (e.g., His-tagged POI and GST-tagged E3 ligase). Prepare AlphaLISA acceptor beads conjugated to an anti-tag antibody (e.g., anti-His) and donor beads conjugated to another anti-tag antibody (e.g., anti-GST).

  • Assay Setup: In a microplate, combine the POI, E3 ligase, and the PROTAC at various concentrations.

  • Bead Addition: Add the acceptor and donor beads to the mixture.

  • Incubation: Incubate in the dark to allow for ternary complex formation and bead association.

  • Signal Detection: Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm.

  • Data Analysis: An increase in the AlphaLISA signal indicates the formation of the ternary complex.

NanoBRET™ Ternary Complex Formation Assay

Objective: To monitor the formation of the ternary complex in live cells.

Methodology:

  • Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase (VHL or CRBN) fused to a HaloTag® protein in cells.

  • Cell Treatment: Treat the cells with a HaloTag® NanoBRET® ligand to label the E3 ligase and then with the PROTAC at various concentrations.

  • BRET Measurement: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emissions.

  • Data Analysis: The BRET ratio is calculated from the acceptor and donor emission intensities. An increase in the BRET ratio indicates the formation of the ternary complex.

Conclusion

Both this compound and pomalidomide are highly effective E3 ligase ligands for the development of potent PROTACs. The choice between a VHL-recruiting or a CRBN-recruiting PROTAC will depend on a multitude of factors including the specific target protein, the desired cellular localization, and the overall DMPK profile of the final molecule. While VHL-based PROTACs have shown remarkable potency, CRBN-based degraders also demonstrate significant efficacy. Further head-to-head comparative studies with matched PROTAC pairs will be invaluable in delineating the specific advantages of each E3 ligase platform for different therapeutic applications.

References

The VHL Advantage: A Comparative Guide to (S,R,S)-AHPC-Me as a Superior E3 Ligase Recruiter

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of an E3 ubiquitin ligase recruiter is a critical decision that profoundly impacts the efficacy and therapeutic potential of a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison of (S,R,S)-AHPC-Me, a potent recruiter of the von Hippel-Lindau (VHL) E3 ligase, with other commonly used E3 ligase recruiters. By presenting supporting experimental data, detailed methodologies, and clear visual representations, this document aims to equip researchers with the knowledge to make informed decisions in the design of next-generation protein degraders.

This compound has emerged as a cornerstone in the development of VHL-recruiting PROTACs, offering distinct advantages over other E3 ligase recruiters, most notably those targeting Cereblon (CRBN), the other predominantly utilized E3 ligase in PROTAC technology. The selection between VHL and CRBN, or other ligases such as MDM2 and IAPs, hinges on a variety of factors including target protein characteristics, cellular localization, and desired selectivity profile.

Key Advantages of this compound and VHL Recruitment

PROTACs incorporating this compound, or its derivatives, leverage the unique biology of the VHL E3 ligase, leading to several advantageous properties:

  • High Selectivity and Reduced Off-Target Effects: VHL possesses a narrower substrate scope compared to CRBN. This inherent specificity translates to a reduced likelihood of off-target protein degradation, a significant concern with CRBN recruiters which are known to degrade endogenous proteins such as Ikaros and Aiolos (neoprotac substrates). This high selectivity of VHL-based PROTACs can lead to a cleaner safety profile for therapeutic candidates.

  • Distinct Tissue Expression Profile: While CRBN is highly expressed in hematopoietic cells, VHL is more ubiquitously expressed across various tissues. This provides an opportunity to target proteins in non-hematological cancers and other diseases where CRBN expression may be limited.[1]

  • Favorable Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is paramount for efficient degradation. VHL-recruiting PROTACs have demonstrated the ability to form highly cooperative ternary complexes, which can enhance degradation potency.

  • Different Cellular Localization: VHL is predominantly located in the cytoplasm, while CRBN is primarily nuclear.[1] This differential localization can be exploited to target proteins in specific cellular compartments. For cytosolic targets, a VHL recruiter like this compound may be more advantageous.

Quantitative Performance Comparison of E3 Ligase Recruiters

The following tables summarize quantitative data from studies comparing the performance of PROTACs utilizing different E3 ligase recruiters. It is important to note that direct head-to-head comparisons with identical target binders and linkers are not always available in the literature.

Table 1: Comparison of Degradation Potency (DC50) and Maximum Degradation (Dmax) for BET Protein Degraders

E3 Ligase RecruiterPROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
VHL (this compound derivative) ARV-771 BRD422Rv1 (Prostate Cancer)< 1> 90[2][3][4]
CRBN (Pomalidomide)dBET1BRD4MV4;11 (Leukemia)~25> 90
MDM2 (Nutlin-3a)A1874BRD4RS4;11 (Leukemia)25> 98[5][6]

Table 2: Comparison of Binding Affinities of E3 Ligase Ligands

E3 Ligase RecruiterLigand ExampleE3 LigaseBinding Affinity (Kd)
VHL This compound derivative VHL185 nM
CRBNThalidomideCRBN~250 nM
CRBNPomalidomideCRBN~18 nM
MDM2Nutlin-3aMDM2~90 nM
IAPBestatin methyl estercIAP1~1 µM

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) PROTAC This compound-based PROTAC POI->PROTAC Binds to POI warhead Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation VHL VHL E3 Ligase Complex PROTAC->VHL Binds to this compound Ub Ubiquitin VHL->Ub Recruits E2/Ub Ub->POI Polyubiquitination Degraded POI Degraded POI Proteasome->Degraded POI Degradation

Figure 1: Mechanism of action for a VHL-recruiting PROTAC. (Within 100 characters)

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization A Select Target Protein B Choose E3 Ligase Recruiter (this compound) A->B C Design & Synthesize PROTAC Library B->C D Ternary Complex Formation Assays (SPR, ITC, NanoBRET) C->D E Target Degradation Assays (Western Blot, DC50/Dmax) D->E F Off-Target Profiling (Quantitative Proteomics) E->F G Analyze Structure-Activity Relationship (SAR) F->G H Refine Linker and Warhead G->H H->C Iterative Optimization

Figure 2: General experimental workflow for PROTAC development. (Within 100 characters)

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of successful PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for Target Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7][8][9]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified target protein, E3 ligase complex (e.g., VCB complex for VHL), and PROTAC

  • SPR running buffer

Protocol:

  • Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (kon and koff) and affinity (KD).

    • In a separate experiment, inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm no direct interaction.

  • Ternary Complex Formation Analysis:

    • Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • The resulting sensorgrams represent the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.[10][11][12]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Recombinant purified target protein, E3 ligase complex, and PROTAC in a matched buffer

Protocol:

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding thermodynamics.

    • Titrate the PROTAC into a solution of the target protein.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase saturated with the target protein in the sample cell.

    • Titrate the PROTAC into this pre-formed binary complex.

  • Data Analysis:

    • Integrate the heat changes from each injection and fit the data to a suitable binding model to obtain the thermodynamic parameters for both binary and ternary interactions.

    • The cooperativity of ternary complex formation can also be assessed from the thermodynamic data.[13][14][15][16][17]

NanoBRET™ Assay for In-Cell Ternary Complex Formation

Objective: To measure the formation of the ternary complex in a live-cell context.

Materials:

  • Cells engineered to express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL) fused to HaloTag®

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound

  • Luminometer with appropriate filters

Protocol:

  • Cell Preparation: Seed the engineered cells in a multi-well plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-E3 ligase fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (bioluminescence) and acceptor (fluorescence) signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[1][18][19][20][21]

Conclusion

The selection of an E3 ligase recruiter is a pivotal decision in the design of a successful PROTAC. This compound, as a potent recruiter of the VHL E3 ligase, offers significant advantages, particularly in terms of selectivity and the potential for a favorable off-target profile. While CRBN-based recruiters have also demonstrated broad utility, the distinct biological characteristics of VHL make this compound and its derivatives a compelling choice for a wide range of therapeutic targets. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of PROTACs, enabling researchers to make data-driven decisions and accelerate the development of novel protein-degrading therapeutics.

References

Mass Spectrometry Paves the Way for Confirming (S,R,S)-AHPC-Me PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the activity of novel PROTACs (Proteolysis Targeting Chimeras) is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of mass spectrometry-based techniques against other common methods for validating the efficacy of PROTACs synthesized with the (S,R,S)-AHPC-Me von Hippel-Lindau (VHL) E3 ligase ligand. We will focus on the well-characterized BET-family protein degrader, ARV-771, as a case study.

PROTACs are revolutionary bifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of two key components: a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, linked together by a chemical linker. The this compound moiety is a highly potent and widely used ligand for the VHL E3 ligase. When incorporated into a PROTAC, such as ARV-771 which targets the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, and BRD4), it facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Visualizing the PROTAC Mechanism of Action

The core principle of PROTAC action is the formation of a ternary complex, which brings the target protein and the E3 ligase into close proximity.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary Complex This compound binds VHL Target Protein (e.g., BRD4) Target Protein (e.g., BRD4) Target Protein (e.g., BRD4)->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Poly-ubiquitinated Target Poly-ubiquitinated BRD4 Ternary Complex->Poly-ubiquitinated Target Ubiquitination Ubiquitin Ub Ubiquitin->Ternary Complex Proteasome Proteasome Poly-ubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: Mechanism of this compound-containing PROTACs.

Quantitative Comparison of Analytical Methods

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a comparison of data obtained from mass spectrometry and other common techniques for ARV-771.

Analytical Method Parameter Measured ARV-771 Result (vs. BET Proteins) Advantages Limitations
Mass Spectrometry (Quantitative Proteomics) Global or targeted protein abundance>90% reduction of BRD2/3/4 levels[1][2]Unbiased, highly sensitive, can identify off-target effectsTechnically demanding, higher cost, complex data analysis
Native Mass Spectrometry Ternary complex formationDirect observation of the BRD4-ARV-771-VHL complex is expectedProvides direct evidence of the mechanism of actionRequires specialized instrumentation and expertise
Western Blot Relative protein abundanceDose-dependent decrease in BRD4 levels (DC50 < 5 nM)[1]Widely accessible, relatively inexpensive, semi-quantitativeLower throughput, antibody-dependent, limited dynamic range
HiBiT Lytic Assay Target protein levels in cell lysateQuantitative measurement of target protein degradationHigh throughput, highly sensitive, no antibody requiredRequires genetic modification of the target protein
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ternary complex formation in vitroMeasures proximity of tagged BRD4 and VHLHomogeneous assay, high throughput, quantitativeIndirect measurement, requires purified and labeled proteins

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Here are protocols for the key experiments discussed.

Mass Spectrometry-Based Proteomics Workflow

This protocol outlines a typical workflow for quantifying protein degradation using mass spectrometry.

MS_Workflow Cell Culture and Treatment Cell Culture and Treatment Cell Lysis and Protein Extraction Cell Lysis and Protein Extraction Cell Culture and Treatment->Cell Lysis and Protein Extraction Protein Digestion (e.g., with Trypsin) Protein Digestion (e.g., with Trypsin) Cell Lysis and Protein Extraction->Protein Digestion (e.g., with Trypsin) Peptide Labeling (e.g., TMT or Label-Free) Peptide Labeling (e.g., TMT or Label-Free) Protein Digestion (e.g., with Trypsin)->Peptide Labeling (e.g., TMT or Label-Free) LC-MS/MS Analysis LC-MS/MS Analysis Peptide Labeling (e.g., TMT or Label-Free)->LC-MS/MS Analysis Data Analysis and Quantification Data Analysis and Quantification LC-MS/MS Analysis->Data Analysis and Quantification Identification of Degraded Proteins Identification of Degraded Proteins Data Analysis and Quantification->Identification of Degraded Proteins

Caption: Workflow for quantitative proteomics analysis.

1. Cell Culture and Treatment:

  • Culture human prostate cancer cells (e.g., 22Rv1) in appropriate media.

  • Treat cells with a dose-response of ARV-771 (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 18 hours).

2. Cell Lysis and Protein Extraction:

  • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

3. Protein Digestion:

  • Reduce and alkylate the protein lysates.

  • Digest the proteins into peptides using trypsin overnight at 37°C.

4. LC-MS/MS Analysis:

  • Analyze the peptide mixtures using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

5. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Identify and quantify peptides and proteins.

  • Perform statistical analysis to determine proteins with significantly altered abundance upon ARV-771 treatment.

Western Blot Protocol

1. Sample Preparation:

  • Prepare cell lysates as described in the mass spectrometry protocol.

  • Determine protein concentration and normalize all samples.

2. SDS-PAGE and Protein Transfer:

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

HiBiT Lytic Assay Protocol

1. Cell Line Generation:

  • Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the target protein (e.g., BRD4) in the chosen cell line.

2. Cell Plating and Treatment:

  • Plate the HiBiT-tagged cells in a white, opaque 96-well plate.

  • Treat the cells with a serial dilution of ARV-771.

3. Lysis and Detection:

  • Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT subunit and substrate.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

4. Measurement:

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining.

TR-FRET Assay Protocol

1. Reagent Preparation:

  • Purify recombinant tagged versions of the target protein (e.g., His-tagged BRD4) and the E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).

  • Prepare a serial dilution of ARV-771.

2. Assay Reaction:

  • In a microplate, combine the tagged BRD4, tagged VHL complex, and ARV-771 at various concentrations.

  • Add the FRET donor (e.g., anti-GST-Terbium) and acceptor (e.g., anti-His-d2) antibodies.

3. Incubation and Measurement:

  • Incubate the plate at room temperature to allow for complex formation and FRET signal development.

  • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a compatible plate reader.

4. Data Analysis:

  • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the extent of ternary complex formation.

Logical Framework for Method Selection

Choosing the right analytical method depends on the specific research question and available resources.

Logic_Diagram cluster_degradation Degradation Assays cluster_mechanism Mechanism Assays cluster_screening Screening Assays Start Start Question Primary Research Question Start->Question Degradation Confirming Protein Degradation Question->Degradation Is the protein degraded? Mechanism Investigating Mechanism of Action Question->Mechanism How does the PROTAC work? Screening High-Throughput Screening Question->Screening Screening a library of PROTACs? WesternBlot Western Blot Degradation->WesternBlot Qualitative/Semi-quantitative MS_Proteomics Mass Spectrometry (Proteomics) Degradation->MS_Proteomics Quantitative & Unbiased HiBiT_Lytic HiBiT Lytic Assay Degradation->HiBiT_Lytic Quantitative & High-Throughput Native_MS Native Mass Spectrometry Mechanism->Native_MS Direct Evidence TR_FRET TR-FRET Mechanism->TR_FRET Indirect Evidence (Proximity) HiBiT_Screening HiBiT Assay Screening->HiBiT_Screening TR_FRET_Screening TR-FRET Assay Screening->TR_FRET_Screening

Caption: Decision tree for selecting an analytical method.

References

A Researcher's Guide to Validating Target Protein Degradation Using CRISPR Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CRISPR-based control strategies for validating targeted protein degradation (TPD). It includes supporting experimental data, detailed methodologies, and visual diagrams to ensure robust and reliable results.

The advent of technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These molecules hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[3] However, rigorous validation is crucial to confirm that the observed reduction in protein levels is a direct result of the intended degradation pathway and not due to off-target effects or transcriptional repression.[3][4]

CRISPR/Cas9 gene-editing technology offers a powerful and precise tool for creating essential controls in TPD studies.[5][6] By generating knockout cell lines, researchers can unequivocally validate the mechanism of action of novel protein degraders.[5][6]

Comparison of CRISPR-Based Control Strategies

CRISPR-based controls are fundamental for validating the specificity and mechanism of a degrader. The two primary approaches are the complete removal of a gene (knockout) or the reduction of its expression (knockdown).

Strategy Mechanism Permanence Key Application in TPD Validation Advantages Limitations
CRISPR Knockout (KO) Complete gene disruption via double-strand breaks and error-prone repair, leading to a loss-of-function mutation.[7]Permanent alteration of the genome.[8]Gold Standard Control: Provides a definitive baseline for 100% target protein removal. Used to confirm E3 ligase dependency by knocking out components like Cereblon (CRBN).[3]Unambiguous loss of protein, high specificity, eliminates concerns of incomplete silencing.Can be lethal if the target gene is essential. Time-consuming to generate stable cell lines.[8]
CRISPR Interference (CRISPRi) Transcriptional repression by guiding a catalytically dead Cas9 (dCas9) fused to a repressor domain to the gene's promoter, blocking transcription.[7]Reversible; gene expression can be restored.Silencing the target protein or E3 ligase to confirm dependency without permanent genetic modification.Useful for studying essential genes where a full knockout would be lethal.[7] Tunable level of knockdown is possible.Knockdown is often incomplete, which can complicate data interpretation.[8] Potential for off-target repression.
CRISPR-dTAG System CRISPR-mediated knock-in of a "degradation tag" (dTAG) onto the endogenous protein of interest.[9][10] A dTAG-targeting degrader can then be added for rapid and specific degradation.[10]Permanent knock-in of the tag, but degradation is inducible and reversible.[10]Validating novel targets for TPD by enabling rapid, on-demand degradation of virtually any intracellular protein.[10][11]Rapid and highly specific degradation kinetics.[10] Independent of the need for a pre-existing ligand for the target protein.[11]Requires generation of a specific knock-in cell line for each target.[9]
Expected Outcomes of Key Control Experiments

This table summarizes the expected results from essential control experiments when testing a functional protein degrader (e.g., a PROTAC).

Experiment Cell Line Treatment Expected Outcome for Target Protein Level Rationale
1. Primary Efficacy Wild-Type (WT)DegraderDecrease Demonstrates the degrader's ability to reduce target protein levels.
2. E3 Ligase Dependency E3 Ligase KO (e.g., CRBN KO)DegraderNo Change Confirms that degradation is mediated by the intended E3 ligase.[3] If degradation still occurs, an alternative E3 ligase may be involved.
3. Proteasome Dependency Wild-Type (WT)Degrader + Proteasome Inhibitor (e.g., MG132)No Change / Rescue Verifies that the protein loss is due to proteasomal degradation.[4]
4. Target Engagement Control Wild-Type (WT)Inactive Degrader (e.g., methylated glutarimide)No Change An inactive control that cannot bind the E3 ligase should not induce degradation, confirming the necessity of ternary complex formation.[12][13]
5. Transcriptional Effect Control Wild-Type (WT)DegraderNo Change in mRNA levels Ensures the degrader is not acting at the transcriptional level to reduce protein expression.[3]
6. Benchmark Control Target Protein KOVehicle (e.g., DMSO)Absent Provides a true zero-protein control and validates the specificity of the antibody used for detection.[5]

Key Experimental Protocols

Protocol 1: Generation of a CRISPR/Cas9 Knockout Cell Line

Objective: To create a stable cell line with a complete knockout of the target protein or a specific E3 ligase to serve as a negative control.

Methodology:

  • gRNA Design and Selection: Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest using a validated online tool.

  • Vector Cloning: Clone the selected gRNA sequences into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).

  • Transfection: Transfect the Cas9/gRNA plasmid into the desired cell line (e.g., HEK293T, HeLa) using a suitable transfection reagent.

  • Selection: 24-48 hours post-transfection, apply the appropriate antibiotic selection (e.g., puromycin) to eliminate non-transfected cells.

  • Clonal Isolation: After selection, dilute the surviving cells to a single cell per well in a 96-well plate to generate clonal populations.

  • Validation: Expand the clones and screen for knockout by:

    • Western Blot: To confirm the absence of the target protein.[5]

    • Sequencing: Sanger or next-generation sequencing of the target genomic locus to identify indel mutations.[14]

Protocol 2: Western Blot for Target Degradation

Objective: To quantify the reduction in the protein of interest following treatment with a degrader.[4]

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., WT and KO) in 6-well plates. Treat with the degrader at various concentrations or for different time points. Include a vehicle control (e.g., DMSO).[4]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.[4]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[1][4]

Protocol 3: TMT-based Quantitative Proteomics

Objective: To assess the selectivity of the degrader by measuring changes in protein abundance across the entire proteome.[1]

Methodology:

  • Sample Preparation: Culture cells (e.g., WT) and treat with the degrader or DMSO. Harvest the cells and extract proteins.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from different conditions with Tandem Mass Tag (TMT) reagents.

  • Fractionation and LC-MS/MS: Combine the labeled samples, fractionate using high-pH reversed-phase chromatography, and analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify and quantify proteins. Calculate the relative abundance of proteins in the degrader-treated sample compared to the control. The target protein should be among the most significantly downregulated proteins with minimal changes to other proteins, confirming selectivity.[4]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of Action for a PROTAC Degrader.

TPD_Validation_Workflow cluster_crispr CRISPR Control Generation cluster_exp Degradation Experiments cluster_analysis Analysis Start Start: Novel Degrader Generate_KO Generate Target KO & E3 Ligase KO Cell Lines Start->Generate_KO Treat_WT Treat WT cells with Degrader Start->Treat_WT Treat_KO Treat KO cells with Degrader Generate_KO->Treat_KO WB_Analysis Western Blot Analysis Treat_WT->WB_Analysis Proteomics Global Proteomics (Selectivity) Treat_WT->Proteomics Treat_KO->WB_Analysis Treat_Proteasome_Inhibitor Co-treat WT cells with Degrader + MG132 Treat_Proteasome_Inhibitor->WB_Analysis Decision Mechanism Validated? WB_Analysis->Decision Proteomics->Decision

Caption: Experimental Workflow for TPD Validation.

KO_vs_KD cluster_ko CRISPR Knockout (KO) cluster_kd CRISPR Interference (CRISPRi) Title CRISPR Control Approaches KO_Gene Gene (DNA) KO_Action Permanent Disruption (Indels) KO_Gene->KO_Action KO_mRNA No mRNA KO_Action->KO_mRNA KO_Protein No Protein KO_mRNA->KO_Protein KD_Gene Gene (DNA) KD_Action Transcriptional Block (dCas9-Repressor) KD_Gene->KD_Action KD_mRNA Reduced mRNA KD_Action->KD_mRNA KD_Protein Reduced Protein KD_mRNA->KD_Protein

Caption: Logical Comparison of CRISPR KO vs. CRISPRi.

References

A Comparative Analysis of Linker Chemistries for (S,R,S)-AHPC-Me in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the tripartite assembly of a target protein, an E3 ubiquitin ligase, and the PROTAC itself. The linker connecting the target-binding warhead and the E3 ligase ligand is a crucial determinant of the stability and geometry of this ternary complex, and consequently, the efficiency of protein degradation. This guide provides a comparative study of different linker types used in conjunction with (S,R,S)-AHPC-Me, a potent von Hippel-Lindau (VHL) E3 ligase ligand, offering insights supported by experimental data to inform rational PROTAC design.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active component that influences several key parameters of the molecule, including:

  • Ternary Complex Formation and Stability: The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.

  • Physicochemical Properties: Linkers significantly impact the solubility, cell permeability, and metabolic stability of the PROTAC.

  • Selectivity: Subtle changes in linker structure can influence the preferential degradation of one target protein over others.

Commonly employed linker motifs in PROTAC design include flexible polyethylene glycol (PEG) chains and alkyl chains of varying lengths, as well as more rigid structures incorporating cyclic moieties. The choice of linker is often a result of empirical optimization to achieve the desired degradation profile.

Comparative Analysis of Linker Performance with this compound

The following data summarizes the performance of this compound-based PROTACs with different linkers, primarily targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.

PROTAC (Target)Linker TypeLinker LengthDC50 (nM)Dmax (%)Cell Line
ARV-771 (BET) PEG/AlkylOptimized< 1> 9022Rv1 (Prostate Cancer)
This compound-PEGn-BET PEGn=425Not SpecifiedHEK293T
This compound-PEGn-BET PEGn=615Not SpecifiedHEK293T
This compound-PEGn-BET PEGn=85> 90HEK293T
This compound-Alkyl-BET AlkylC8~50Not SpecifiedVarious

Data Interpretation:

  • ARV-771 , a well-characterized BET degrader, demonstrates the potential of an optimized PEG/alkyl composite linker in achieving sub-nanomolar degradation potency.[1][2]

  • Systematic variation of the PEG linker length for a BET-targeting PROTAC reveals a clear structure-activity relationship, with the 8-unit PEG linker (n=8) providing the most potent degradation of BRD4. This highlights the importance of optimizing linker length to achieve productive ternary complex formation.

  • While direct head-to-head comparisons are limited in the public domain, available data suggests that both PEG and alkyl linkers can be effectively used to construct potent this compound-based PROTACs. The choice between these linker types may depend on the specific target protein and the desired physicochemical properties of the final molecule. PEG linkers are often employed to improve aqueous solubility.[3]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in evaluating these molecules, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound - Linker - Warhead) Target Target Protein (e.g., BRD4) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Target_PROTAC_VHL Target-PROTAC-VHL Complex Target->Target_PROTAC_VHL VHL->Target_PROTAC_VHL Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation Target_PROTAC_VHL->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assays Cellular Assays cluster_analysis Data Analysis Synthesis Synthesis of this compound PROTACs with various linkers Cell_Culture Cell Culture (e.g., 22Rv1, HEK293T) Synthesis->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Viability_Assay Western_Blot Western Blot Analysis (Quantify target protein levels) Cell_Lysis->Western_Blot Data_Quantification Densitometry and IC50/DC50 Calculation Western_Blot->Data_Quantification Viability_Assay->Data_Quantification Results Comparative Analysis of Linker Performance Data_Quantification->Results

Caption: Experimental workflow for comparing PROTAC linker efficiency.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line of interest (e.g., 22Rv1, HEK293T)

  • Cell culture medium and supplements

  • PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine the DC50 and Dmax values from the dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of target protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • PROTAC of interest dissolved in DMSO

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

  • Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion

The choice of linker is a critical parameter in the design of potent and effective this compound-based PROTACs. The available data indicates that both PEG and alkyl linkers can be successfully employed, with linker length being a key factor to optimize for maximal degradation efficiency. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of different linker strategies. Future research will likely focus on the development of novel linker chemistries that provide greater control over the ternary complex geometry and further enhance the therapeutic potential of PROTACs.

References

Navigating Selectivity: A Comparative Guide to (S,R,S)-AHPC-Me Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of disease-causing proteins is a paramount goal. Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to selectively eliminate proteins rather than merely inhibiting them. Among the various E3 ubiquitin ligases hijacked by PROTACs, the von Hippel-Lindau (VHL) E3 ligase has been a popular and effective choice. This guide provides a comprehensive comparison of the selectivity of PROTACs built upon the (S,R,S)-AHPC-Me scaffold, a widely used VHL ligand, supported by experimental data and detailed methodologies.

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The selectivity of a PROTAC is a critical determinant of its therapeutic window and is influenced by the specific binders for the target protein and the E3 ligase, as well as the linker connecting them. The this compound moiety serves as a high-affinity ligand for VHL, forming the foundation for a multitude of potent and selective degraders.

Quantitative Assessment of Selectivity

The selectivity of this compound based PROTACs is rigorously evaluated by comparing their degradation potency and efficacy against their intended target versus a panel of off-target proteins. Key parameters for this assessment are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Comparative Degradation Profiles of VHL-based PROTACs

The choice of the target protein binder and the linker architecture significantly impacts the selectivity profile of an this compound based PROTAC. Below is a comparison of two prominent examples targeting different protein families: BET proteins and p38 MAP kinases.

PROTACTargetOff-Target(s)Cell LineDC50 (Target)Dmax (Target)Off-Target EffectReference
ARV-771 BRD2/3/4-22Rv1 (Prostate Cancer)< 5 nM> 90%Pan-BET degrader[1][2][3]
NR-11c p38αp38β, JNK, ERK1/2MDA-MB-231 (Breast Cancer)11.55 nM> 90%No significant degradation of p38β, JNK, or ERK1/2 observed.[4]
SJFα p38αp38δMDA-MB-231 (Breast Cancer)< 100 nMNot SpecifiedSelective for p38α over p38δ.
SJFδ p38δp38αMDA-MB-231 (Breast Cancer)< 100 nMNot SpecifiedSelective for p38δ over p38α.

Note: Direct comparison of DC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for Assessing Selectivity

A multi-pronged approach employing various biochemical and cellular assays is crucial for a thorough assessment of PROTAC selectivity.

Western Blotting for Targeted Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the degradation of the target protein and potential off-targets.

Materials:

  • Cell line of interest

  • This compound based PROTAC

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and suspected off-target proteins

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and off-targets overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Probe for a loading control to ensure equal protein loading.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize the target and off-target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Global Proteomics using Mass Spectrometry for Unbiased Off-Target Discovery

Quantitative mass spectrometry provides a global and unbiased view of the proteome, enabling the identification of unanticipated off-target effects.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the PROTAC at its effective concentration, a negative control (e.g., an inactive epimer), and a vehicle control.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (Optional but recommended for multiplexing): Label peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis: Process the raw mass spectrometry data using software like MaxQuant or Spectronaut to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of the PROTAC to its intended target and potential off-targets in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Analyze the amount of soluble protein remaining at each temperature using Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of the PROTAC indicates direct engagement.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex biological processes and experimental procedures involved in assessing PROTAC selectivity.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC this compound based PROTAC Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex Target-PROTAC-VHL Ternary Complex Target->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome Degradation VHL->Ternary_Complex Ternary_Complex->Target Ubiquitination Ub Ubiquitin Ub->Target Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for an this compound based PROTAC.

Experimental_Workflow cluster_workflow Selectivity Assessment Workflow A Cell Treatment with PROTAC (Dose-Response & Time-Course) B Global Proteomics (LC-MS/MS) - Unbiased Off-Target ID A->B C Western Blot - Target & Off-Target Validation - DC50 & Dmax Determination A->C D Cellular Thermal Shift Assay (CETSA) - Target Engagement Confirmation A->D E Data Analysis & Selectivity Profile B->E C->E D->E

Caption: Experimental workflow for assessing PROTAC selectivity.

Conclusion

The this compound scaffold provides a robust platform for the development of highly potent and selective VHL-recruiting PROTACs. As demonstrated by molecules like ARV-771 and isoform-selective p38 degraders, careful optimization of the target-binding moiety and the linker can achieve exquisite selectivity. A rigorous and multi-faceted experimental approach, combining targeted degradation assays with unbiased proteomics and biophysical validation of target engagement, is essential to fully characterize the selectivity profile of these promising therapeutic agents. This comprehensive assessment is critical for advancing the most selective candidates towards clinical development.

References

A Head-to-Head Comparison of ARV-771 and Other BET Degraders

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. Among these, BET degraders targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) have shown significant promise in oncology. This guide provides a detailed, data-driven comparison of ARV-771, a potent VHL-based BET degrader, with other notable BET PROTACs and inhibitors.

Mechanism of Action: Degraders vs. Inhibitors

Conventional BET inhibitors (BETi), such as JQ1 and OTX015, function by competitively binding to the bromodomains of BET proteins, preventing them from reading acetylated histone marks and thereby repressing the transcription of key oncogenes like c-MYC.[1][2][3] However, their efficacy can be limited by reversible binding and a tendency for BET proteins to accumulate in the cell upon treatment.[1]

BET PROTACs, including ARV-771, operate on a different principle. These heterobifunctional molecules consist of a ligand that binds to a BET protein, a linker, and a ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) for ARV-771 and MZ1, or Cereblon (CRBN) for ARV-825 and dBET1).[4][5] This architecture allows the PROTAC to act as a molecular bridge, forming a ternary complex between the BET protein and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, often resulting in superior potency and a more durable biological response compared to inhibitors.[6][7]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation ARV771 ARV-771 (PROTAC) Ternary Ternary Complex (BRD4-ARV771-VHL) ARV771->Ternary Binds BRD4 BET Protein (e.g., BRD4) BRD4->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited Ub_BRD4 Poly-ubiquitinated BRD4 Ternary->Ub_BRD4 Catalyzes Ubiquitination Ub Ubiquitin (Ub) Proteasome Proteasome Ub_BRD4->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Results in

Caption: Mechanism of ARV-771-mediated BET protein degradation.

Quantitative Performance Comparison

The efficacy of BET degraders is typically measured by their binding affinity (Kd), the concentration required to achieve 50% protein degradation (DC50), and their half-maximal inhibitory concentration (IC50) for downstream effects like cell proliferation or c-MYC suppression.

Binding Affinity of ARV-771

ARV-771 is a pan-BET degrader, demonstrating potent binding to the bromodomains of BRD2, BRD3, and BRD4.[8][9]

BromodomainBinding Affinity (Kd) in nM
BRD2(1)34
BRD2(2)4.7
BRD3(1)8.3
BRD3(2)7.6
BRD4(1)9.6
BRD4(2)7.6
Data sourced from MedchemExpress and Selleck Chemicals.[8][9]
Head-to-Head Potency in Cellular Models

Studies in various cancer cell lines, particularly castration-resistant prostate cancer (CRPC), have shown that ARV-771 is significantly more potent than both BET inhibitors and some other BET degraders.

CompoundE3 LigaseTargetCell Line(s)DC50c-MYC IC50Proliferation IC50
ARV-771 VHL Pan-BET 22Rv1, VCaP (CRPC) < 5 nM [10]< 1 nM [10]~10-500x more potent than JQ1 [11][12]
ARV-825 CRBNPan-BETOVCAR8N/AN/AIC50 fold change vs. parental: 1.0[13]
MZ1 VHLBRD4 (pref.)H661, H8388 nM, 23 nM[5]Less potent MYC downregulation than ARV-771 in some models[14]Median IC50: 49 nM (ABC-DLBCL)[14]
dBET1 CRBNPan-BET22Rv1 (CRPC)~500-fold weaker than ARV-771 in antiproliferative assays[11]N/AN/A
QCA570 N/APan-BETRS4;11Degradation at 30 pM[15]N/AIC50: 50 pM[15]
JQ1 (Inhibitor) N/APan-BET22Rv1, VCaP (CRPC)Does not degrade~10-fold less potent than ARV-771[11]IC50s below 300 nM in many cancer cells[16]
OTX015 (Inhibitor) N/APan-BET22Rv1, VCaP (CRPC)Does not degrade~100-fold less potent than ARV-771[11]N/A
N/A: Not available or not reported in the provided search results.

ARV-771 demonstrates superior efficacy in CRPC cell models, potently degrading BRD2/3/4 with a DC50 of less than 5 nM and suppressing c-MYC with an IC50 below 1 nM.[10] Strikingly, it is up to 500 times more potent in antiproliferative assays than the BET inhibitor JQ1.[11][17] In contrast, the CRBN-based degrader dBET1 was found to be approximately 500-fold weaker than ARV-771 in the same assays.[11] While MZ1 is also a potent VHL-based degrader, it shows a preference for BRD4, and in some contexts, ARV-771 induces a stronger downstream effect.[5][14] QCA570 has emerged as an exceptionally potent degrader, showing activity at picomolar concentrations in leukemia models.[15][18]

In Vivo Efficacy

The superior potency of ARV-771 translates to robust in vivo activity in solid tumor models, a significant milestone for PROTAC technology.

CompoundModelDosingOutcome
ARV-771 22Rv1 CRPC Xenograft 10 mg/kg, s.c., daily >80% knockdown of BRD4 & c-MYC [19]
ARV-771 22Rv1 CRPC Xenograft 30 mg/kg, s.c., daily Tumor regression [11][20]
ARV-771 MCL Xenograft N/A Greater survival improvement than OTX015 [1]
OTX015 (Inhibitor) 22Rv1 CRPC XenograftN/ATumor growth inhibition (less effective than ARV-771)[17]
s.c.: subcutaneous

In mouse xenograft models of CRPC, daily subcutaneous administration of ARV-771 led to significant, dose-dependent tumor growth inhibition, and at higher doses, resulted in tumor regression.[11][17][20] This effect was accompanied by robust downregulation of BRD4 and c-MYC in the tumor tissue.[19] Notably, ARV-771 demonstrated superior efficacy compared to the BET inhibitor OTX015 in both CRPC and mantle cell lymphoma models.[1][17]

Downstream Cellular Effects and Signaling

The degradation of BET proteins by ARV-771 triggers a cascade of downstream events that differ from the effects of simple inhibition. A key differentiator is ARV-771's ability to suppress both androgen receptor (AR) signaling and overall AR protein levels in prostate cancer cells, an effect not observed with BET inhibitors like JQ1 or OTX015.[11][17] This leads to more profound and sustained apoptosis, as evidenced by increased PARP cleavage and caspase activation, whereas inhibitors often have a more cytostatic effect.[10][12][20]

Downstream_Signaling cluster_targets Key Downregulated Genes cluster_outcomes Cellular Outcomes ARV771 ARV-771 Degradation BRD2/3/4 Degradation ARV771->Degradation Transcription Reduced Oncogenic Transcription Degradation->Transcription cMYC c-MYC Transcription->cMYC AR Androgen Receptor (AR & AR-V7) Transcription->AR Bcl_xL Bcl-xL, XIAP Transcription->Bcl_xL CellCycle Cell Cycle Arrest cMYC->CellCycle Inhibits Proliferation AR->CellCycle Inhibits AR Signaling Apoptosis Apoptosis (Caspase Activation, PARP Cleavage) Bcl_xL->Apoptosis Promotes Apoptosis TumorRegression Tumor Regression Apoptosis->TumorRegression CellCycle->TumorRegression

Caption: Downstream effects of ARV-771-induced BET degradation.

Experimental Protocols

The data presented in this guide are derived from standard preclinical assays. Below are outlines of the key methodologies.

Western Blotting for Protein Degradation
  • Purpose: To qualitatively and quantitatively assess the levels of target proteins (BRD2, BRD3, BRD4, c-MYC) and apoptosis markers (cleaved PARP).

  • Protocol Outline:

    • Cell Culture and Treatment: Cancer cell lines (e.g., 22Rv1, VCaP) are cultured and treated with various concentrations of the BET degrader or inhibitor for a specified time (e.g., 4, 16, or 24 hours).[21]

    • Lysis: Cells are harvested and lysed to extract total protein.

    • Quantification: Protein concentration is determined using a BCA or Bradford assay.

    • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies specific to the target proteins (e.g., anti-BRD4, anti-c-MYC) and a loading control (e.g., anti-GAPDH, anti-β-Actin).

    • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.

    • Analysis: Band intensity is quantified using densitometry software and normalized to the loading control to determine the relative protein degradation.[19]

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Purpose: To measure the antiproliferative effects of the compounds.

  • Protocol Outline:

    • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

    • Treatment: After allowing cells to adhere, they are treated with a serial dilution of the compounds for a set duration (e.g., 72 hours).[20]

    • Lysis and ATP Measurement: A reagent like CellTiter-Glo® is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

    • Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate IC50 values.[13]

Experimental_Workflow cluster_assays Parallel Assays start Start: Cancer Cell Culture treat Treatment with BET Degrader/Inhibitor (Dose Response) start->treat wb_lysis Cell Lysis for Protein Analysis treat->wb_lysis Incubate (e.g., 16-72h) via_assay Cell Viability Assay (e.g., CellTiter-Glo) treat->via_assay Incubate (e.g., 16-72h) wb_run Western Blot wb_lysis->wb_run wb_quant Quantify Protein Levels (e.g., BRD4, c-MYC) wb_run->wb_quant end Endpoint: Data Analysis & Comparison wb_quant->end via_read Measure Luminescence via_assay->via_read via_quant Calculate Proliferation IC50 via_read->via_quant via_quant->end

Caption: General workflow for in vitro evaluation of BET degraders.

Resistance Mechanisms

A critical aspect of cancer therapy is the potential for acquired resistance. Studies have shown that resistance to VHL-based BET-PROTACs like ARV-771 can arise from genomic alterations in the core components of the E3 ligase complex, such as the depletion of CUL2, a scaffold protein essential for VHL function.[13][22] Similarly, resistance to CRBN-based PROTACs like ARV-825 can occur through the loss of Cereblon.[13][22] Interestingly, cells resistant to a VHL-based PROTAC generally remain sensitive to a CRBN-based one, and vice-versa, highlighting the modularity of this therapeutic approach.[22]

Conclusion

ARV-771 stands out as a highly potent, pan-BET degrader with significant preclinical efficacy, particularly in models of solid tumors like castration-resistant prostate cancer.[11][20] Its key advantages over traditional BET inhibitors include its catalytic mode of action, superior potency, and the ability to induce a more profound and durable apoptotic response by degrading, rather than just inhibiting, BET proteins.[1][12] When compared to other degraders, ARV-771 shows a favorable profile, particularly against the first-generation CRBN-based degrader dBET1.[11] While newer compounds like QCA570 show exceptional potency in hematological models, ARV-771 was among the first to demonstrate robust in vivo efficacy in solid tumors, paving the way for the clinical development of BET degraders.[15][23] The choice between different degraders like ARV-771 (VHL-based) and ARV-825 (CRBN-based) may ultimately depend on the specific cellular context and potential resistance mechanisms.[5]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (S,R,S)-AHPC-Me

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of (S,R,S)-AHPC-Me, a potent VHL ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is vital for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance.

Understanding the Compound: Safety and Handling

This compound and its common salt form, this compound hydrochloride, are potent bioactive molecules. The Safety Data Sheet (SDS) for the hydrochloride form classifies it as hazardous.[1] All forms of this compound should be handled with the assumption of high potency.

Key Safety and Handling Data Summary

The following table summarizes critical safety information for this compound hydrochloride. These precautions should be applied to all forms of the compound.

ParameterInformationSource
Chemical Name This compound hydrochlorideMedChemExpress SDS[1]
CAS Number 1948273-03-7MedChemExpress SDS[1]
Hazards - Acute toxicity, Oral (Category 4) - Skin corrosion/irritation (Category 2) - Serious eye damage/eye irritation (Category 2A) - Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)MedChemExpress SDS[1]
Precautionary Statements - Avoid breathing dust/fume/gas/mist/vapors/spray. - Wash hands thoroughly after handling. - Do not eat, drink or smoke when using this product. - Use only outdoors or in a well-ventilated area. - Wear protective gloves/protective clothing/eye protection/face protection.MedChemExpress SDS[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]
Storage Store in a sealed, labeled container in a secure, well-ventilated area. Recommended storage at -20°C or -80°C for long-term stability.[3]

Core Principle: Segregate and Incinerate

The primary and most effective method for the disposal of potent pharmaceutical compounds like this compound is high-temperature incineration by a licensed hazardous waste management service.[4] This method ensures the complete destruction of the active molecule.[4]

Under no circumstances should this compound or its waste be disposed of down the drain or in general trash. [2]

Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to waste management for this compound.

Proper segregation at the point of generation is the most critical step in safe disposal.[5][6] All waste streams must be considered hazardous.

  • Solid Waste:

    • Description: Includes unused or expired solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, pipette tips, vials, and any other disposable materials that have come into contact with the compound.[2][3]

    • Procedure:

      • Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]

      • The container should be made of a material compatible with the chemicals used (e.g., polyethylene).

      • Label the container with "Hazardous Waste: this compound" and include relevant hazard pictograms.[7]

  • Liquid Waste:

    • Description: Includes unused stock solutions, residual solutions from experiments, contaminated solvents, and cell culture media containing the compound.[2][3]

    • Procedure:

      • Collect all liquid waste in a sealed, leak-proof, and shatter-resistant hazardous waste container (plastic is preferred).[5][8]

      • Do not mix with other incompatible waste streams.[2][7] Keep acidic and basic waste streams separate.

      • Label the container with "Hazardous Waste: this compound," list all solvent components, and include hazard pictograms.[7]

  • "Sharps" Waste:

    • Description: Needles, syringes, or other sharp objects contaminated with this compound.

    • Procedure:

      • Place all contaminated sharps directly into a designated, puncture-proof sharps container for hazardous chemical waste.[3]

      • Label the container clearly as hazardous waste.

All non-disposable equipment and work surfaces must be thoroughly decontaminated after handling this compound.[3][9]

  • Procedure:

    • Prepare a decontamination solution. While a specific, validated deactivating agent for this compound is not publicly available, a multi-step cleaning process is recommended.[10][11]

    • First, wipe surfaces with a solvent known to dissolve the compound (e.g., ethanol or isopropanol) to physically remove it.

    • Follow with a thorough cleaning using a laboratory detergent and water.

    • For robust decontamination, a final wipe with a solution of sodium hypochlorite (bleach), followed by a neutralizing agent (like sodium thiosulfate) and a final water rinse can be effective for many potent compounds.[11]

    • All wipes and cleaning materials used in this process must be disposed of as solid hazardous waste.

  • Storage: Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5][6]

  • Collection: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[12] All waste containing this compound must be disposed of through an approved waste disposal plant, with high-temperature incineration being the preferred method.[2][4]

Experimental Protocols and Visualizations

Note on Chemical Inactivation: No specific, validated experimental protocols for the complete chemical degradation or inactivation of this compound are publicly available. The chemical stability of such complex molecules often requires specific and validated procedures.[10] Therefore, all waste should be treated as active and hazardous until incinerated.

Mandatory Visualizations

The following diagrams illustrate the key workflows and mechanisms relevant to handling this compound.

G Figure 1: Safe Handling and Disposal Workflow for Potent Compounds cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Designate Handling Area (e.g., Fume Hood) prep_ppe->prep_area handle_weigh Weighing & Solution Prep prep_area->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp decon_surface Clean Work Surfaces handle_exp->decon_surface decon_equip Decontaminate Equipment decon_surface->decon_equip decon_ppe Doff & Dispose of PPE decon_equip->decon_ppe disp_segregate Segregate Waste (Solid, Liquid, Sharps) decon_ppe->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup

Workflow for handling and disposal.

G Figure 2: General PROTAC Mechanism of Action protac This compound-based PROTAC poi Target Protein of Interest (POI) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi->ternary binds e3 E3 Ubiquitin Ligase (VHL) e3->ternary binds poly_ub Poly-ubiquitinated POI ternary->poly_ub facilitates ubiquitination ub Ubiquitin (Ub) ub->ternary proteasome Proteasome poly_ub->proteasome targeted for degradation degradation Degradation of POI proteasome->degradation recycle Recycled Amino Acids degradation->recycle

General PROTAC mechanism of action.

By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Essential Safety and Operational Guide for Handling (S,R,S)-AHPC-Me

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of (S,R,S)-AHPC-Me, a von Hippel-Lindau (VHL) E3 ligase ligand used in the development of Proteolysis-Targeting Chimeras (PROTACs). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Safety Precautions

This compound and its hydrochloride salt are potent research compounds that require careful handling to avoid exposure. The primary hazards associated with the hydrochloride salt, which are presumed to be similar for the free base, include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]

GHS Hazard and Precautionary Statements
GHS ClassificationPictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute toxicity, oral (Category 4)
alt text
WarningH302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin corrosion/irritation (Category 2)
alt text
WarningH315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious eye damage/eye irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
alt text
WarningH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk when handling potent compounds like this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be removed immediately after handling the compound.
Body Protection Disposable GownA long-sleeved, disposable gown with tight-fitting cuffs is required. Gowns should be changed every two to three hours or immediately after a spill.
Coveralls ("Bunny Suit")For procedures with a higher risk of aerosolization or spillage, full-body coveralls provide enhanced protection.
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against eye irritation.
Face ShieldA face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high splash risk.
Respiratory Protection RespiratorFor handling powders outside of a containment system, a respirator is necessary. An N95 respirator is the minimum requirement, but for highly potent compounds, a powered air-purifying respirator (PAPR) is recommended to ensure adequate protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn over footwear and removed before exiting the designated handling area.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing and dissolving this compound.

Experimental Workflow for Handling Potent Compounds

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_area Prepare designated handling area prep_ppe->prep_area prep_equip Assemble and verify equipment prep_area->prep_equip weigh Weigh compound in a containment system prep_equip->weigh dissolve Dissolve compound using appropriate solvents weigh->dissolve decontaminate Decontaminate surfaces and equipment dissolve->decontaminate dispose Dispose of waste in designated containers decontaminate->dispose doff_ppe Doff PPE in the correct order dispose->doff_ppe PROTAC_Mechanism PROTAC Mechanism of Action cluster_components Components cluster_process Process protac PROTAC Molecule ternary_complex Formation of Ternary Complex protac->ternary_complex target_protein Target Protein target_protein->ternary_complex vhl VHL E3 Ligase vhl->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.